molecular formula C15H25N3O6 B12905261 Boc-Pro-Ala-Gly-OH

Boc-Pro-Ala-Gly-OH

Cat. No.: B12905261
M. Wt: 343.38 g/mol
InChI Key: YUZAMVJFOVNJLN-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Pro-Ala-Gly-OH is a protected tripeptide derivative serving as a crucial building block in chemical biology and medicinal chemistry research. Its primary value lies in the application of its constituent amino acids: Proline (Pro) is a well-known secondary structure inducer, often found in beta-turn motifs ; Alanine (Ala) is frequently used in structure-activity relationship (SAR) studies to probe side-chain steric effects ; and Glycine (Gly) provides conformational flexibility due to its small size . The tert-butoxycarbonyl (Boc) protecting group on the N-terminus is a standard feature in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and chain elongation. Researchers utilize such synthetic peptides to design and develop peptidomimetics —modified molecules that mimic the structure and function of natural peptides. A key objective in this field is to overcome the inherent limitations of native peptides, such as poor metabolic stability and rapid in vivo degradation . The incorporation of non-canonical amino acids and specific sequences like Pro-Ala-Gly can confer enhanced resistance to proteases and improve the pharmacokinetic profile of potential therapeutic candidates . Consequently, this compound is a valuable reagent for investigators working in areas including drug discovery, the development of novel biomaterials, and fundamental studies on peptide conformation and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25N3O6

Molecular Weight

343.38 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C15H25N3O6/c1-9(12(21)16-8-11(19)20)17-13(22)10-6-5-7-18(10)14(23)24-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,16,21)(H,17,22)(H,19,20)/t9-,10-/m0/s1

InChI Key

YUZAMVJFOVNJLN-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis Mechanism & Kinetics of Boc-Pro-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solution-phase synthesis, reaction mechanics, and kinetic profiles of Boc-Pro-Ala-Gly-OH , a canonical tripeptide motif found in collagen and pharmaceutical intermediates. Unlike solid-phase synthesis (SPPS), which is governed by diffusion-limited kinetics, solution-phase synthesis allows for precise thermodynamic control and kinetic monitoring. This document provides a self-validating protocol designed for high purity (>98%) and minimal racemization, specifically addressing the steric constraints of the N-terminal proline and the racemization lability of the central alanine residue.

Part 1: Retrosynthetic Analysis & Strategic Design

Structural Considerations

The target molecule is N-(tert-Butoxycarbonyl)-L-Prolyl-L-Alanyl-Glycine .

  • N-Terminus: Boc (acid-labile, base-stable).

  • C-Terminus: Free Carboxylic Acid (requires orthogonal protection during synthesis).

  • Sequence: Pro-Ala-Gly.

Synthetic Strategy: The "2+1" Fragment Condensation vs. Stepwise

For a tripeptide, a Linear Stepwise Strategy (C


 N)  is thermodynamically superior to fragment condensation due to the low risk of racemization at Glycine (achiral) and the high reactivity of the primary amine on Glycine.

Selected Route:

  • C-Terminal Protection: Glycine benzyl ester (

    
    ). Benzyl esters are removed via hydrogenolysis (
    
    
    
    ), which is orthogonal to the acid-labile Boc group, preventing premature deprotection.
  • First Coupling:

    
    .
    
  • Deprotection:

    
     cleavage of Boc.
    
  • Second Coupling:

    
    .
    
  • Final Deprotection: Hydrogenolysis to yield

    
    .
    

Part 2: Mechanistic Deep Dive

Activation Kinetics (Carbodiimide/Additive)

The coupling reaction relies on modifying the thermodynamics of the carboxylic acid to make the carbonyl carbon electrophilic. We utilize EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

The Pathway:

  • Protonation: The carbodiimide is protonated by the carboxylic acid.

  • O-Acylisourea Formation: The carboxylate attacks the carbodiimide.[1] This is the Rate Determining Step (RDS) in the absence of additives.

  • Active Ester Formation: HOBt attacks the highly reactive (and racemization-prone) O-acylisourea to form the HOBt-active ester.

  • Aminolysis: The amine (from the growing peptide chain) attacks the active ester to form the peptide bond.

Visualization: Activation & Coupling Mechanism

The following diagram illustrates the EDC/HOBt mediated pathway, highlighting the critical transition from the unstable O-acylisourea to the stable Active Ester.

PeptideCoupling Carboxyl Boc-Amino Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Carboxyl->O_Acyl Activation (k1) EDC EDC (Carbodiimide) EDC->O_Acyl ActiveEster HOBt-Active Ester (Racemization Suppressed) O_Acyl->ActiveEster Transesterification (Fast) Urea Urea Byproduct O_Acyl->Urea Rearrangement (Side Rxn) HOBt HOBt (Additive) HOBt->ActiveEster Product Peptide Bond (R-CO-NH-R') ActiveEster->Product Aminolysis (k2) Amine Amine Component (H2N-R') Amine->Product

Caption: Kinetic pathway of EDC/HOBt coupling. Red node indicates the high-energy, racemization-prone intermediate.

Part 3: Reaction Kinetics & Thermodynamics

Rate Laws

The coupling reaction follows second-order kinetics, dependent on the concentration of the active ester and the nucleophilic amine.



However, the observed rate constant


 is influenced by steric factors and electronic effects.
The "Proline Factor" (Steric Hindrance)

In the coupling of Boc-Pro-OH to H-Ala-Gly-OBzl , the kinetics deviate from standard primary amine couplings.

  • Nucleophile Constraint: The amine on H-Ala-Gly-OBzl is primary and unhindered.

  • Electrophile Constraint: Boc-Pro-OH contains a pyrrolidine ring. The

    
    -carbon is part of a rigid ring structure. While Proline is a secondary amine nucleophile, as an activated acid (Boc-Pro-OBt), the steric bulk of the Boc group adjacent to the ring restricts the rotational freedom of the transition state.
    
  • Kinetic Impact: The Arrhenius pre-exponential factor (

    
    ) is lower for Proline couplings compared to Alanine or Glycine, often requiring extended reaction times (4-6 hours vs. 1-2 hours).
    
Racemization Kinetics ( vs )

Racemization is a competing parallel reaction. For the Boc-Ala coupling step, the risk is significant if base is present in excess.

  • Mechanism: Base-catalyzed proton abstraction at the

    
    -carbon of the active ester forms an enolate or oxazolone.
    
  • Control: The ratio of Coupling (

    
    ) to Racemization (
    
    
    
    ) must be maximized.
    • 
       is achieved by using HOBt (lowers activation energy for aminolysis) and maintaining low dielectric constant solvents (DCM over DMF where possible).
      
ParameterAla-Gly CouplingPro-(Ala-Gly) Coupling
Order of Reaction 2nd Order2nd Order
Rel. Rate (

)
1.0 (Reference)~0.6 (Slower)
Racemization Risk Moderate (Ala is chiral)Low (Pro lacks amide H)
Limiting Factor Enolization of AlaSteric bulk of Boc-Pro

Part 4: Experimental Protocol (The Self-Validating System)

This protocol utilizes Thin Layer Chromatography (TLC) and LC-MS checkpoints to validate each step before proceeding, ensuring process integrity.

Phase 1: Synthesis of Boc-Ala-Gly-OBzl
  • Reagents:

    • Boc-Ala-OH (10 mmol, 1.89 g)

    • H-Gly-OBzl·TsOH (10 mmol, 3.37 g)

    • EDC[1][2][3][4]·HCl (11 mmol, 2.11 g)

    • HOBt (11 mmol, 1.49 g)

    • NMM (N-methylmorpholine) (11 mmol, 1.2 mL)

    • Solvent: DCM (Dichloromethane) (50 mL)

  • Procedure:

    • Dissolve H-Gly-OBzl·TsOH in DCM and add NMM at 0°C. Stir 5 min.

    • Add Boc-Ala-OH and HOBt. Stir until dissolved.

    • Add EDC[3]·HCl.

    • Validation Point 1: Stir at 0°C for 1 hour, then RT for 3 hours. Check TLC (50% EtOAc/Hexane). Ninhydrin stain should show disappearance of free amine (Gly-OBzl) spot.

    • Workup: Wash with 1N HCl (removes unreacted amine/EDC), Sat. NaHCO3 (removes unreacted acid), and Brine. Dry over Na2SO4.

Phase 2: Deprotection & Chain Elongation
  • Boc Cleavage:

    • Treat Boc-Ala-Gly-OBzl with 50% TFA/DCM (20 mL) for 30 min.

    • Evaporate TFA in vacuo. Co-evaporate with toluene (3x) to remove TFA traces (Critical: Residual TFA protonates the amine, inhibiting the next coupling).

    • Result: H-Ala-Gly-OBzl·TFA .

  • Coupling Boc-Pro-OH:

    • Dissolve H-Ala-Gly-OBzl·TFA in DCM (50 mL).

    • Add NMM (22 mmol - Note: Double base needed to neutralize TFA salt).

    • Add Boc-Pro-OH (10 mmol), HOBt (11 mmol), EDC·HCl (11 mmol).

    • Validation Point 2: Stir 6-12 hours. LC-MS should show peak at M+1 corresponding to Boc-Pro-Ala-Gly-OBzl.

Phase 3: Final Deprotection (Hydrogenolysis)
  • Catalytic Hydrogenation:

    • Dissolve intermediate in MeOH (50 mL).

    • Add 10% Pd/C (10 wt% load).

    • Stir under

      
       balloon atmosphere for 4 hours.
      
    • Validation Point 3: TLC should show a baseline spot (free acid). Filter through Celite. Evaporate.

Workflow Visualization

SynthesisWorkflow Start Start: H-Gly-OBzl Step1 Couple: Boc-Ala-OH (EDC/HOBt) Start->Step1 Check1 QC: TLC/Ninhydrin (No Free Amine) Step1->Check1 Check1->Step1 Incomplete (Add Reagent) Step2 Deprotection: TFA/DCM (-Boc) Check1->Step2 Pass Step3 Couple: Boc-Pro-OH (EDC/HOBt) Step2->Step3 Check2 QC: LC-MS (Mass Confirmation) Step3->Check2 Step4 Hydrogenolysis: H2, Pd/C (-OBzl) Check2->Step4 Pass Final Final Product: This compound Step4->Final

Caption: Stepwise synthesis workflow with integrated Quality Control (QC) checkpoints.

Part 5: References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Albericio, F., & Tyle, P. (2000). Peptide-based Drug Design: Controlling Transport and Metabolism. Taylor & Francis. (Contextual grounding for Proline kinetics).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

Solubility and stability of Boc-Pro-Ala-Gly-OH in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the physicochemical behavior, solubility landscape, and stability profile of the tripeptide Boc-Pro-Ala-Gly-OH . It is designed for researchers requiring precise handling protocols for drug development and peptide synthesis applications.

Executive Summary

This compound is a protected tripeptide intermediate often utilized as a building block in the synthesis of bioactive peptides or as a model compound for studying collagen-like turns (due to the Pro-Ala motif). Its N-terminal tert-butyloxycarbonyl (Boc) group confers lipophilicity and acid lability, while the C-terminal glycine provides a free carboxylic acid, creating a specific amphipathic profile.

This guide details the solvent systems required for optimal solubilization, delineates the stability boundaries (particularly regarding acid sensitivity), and provides validated protocols for handling this compound in a laboratory setting.

Physicochemical Characterization

Understanding the molecular drivers of solubility requires analyzing the constituent residues and protecting groups.

PropertyValue / DescriptionImpact on Handling
Sequence This compoundPro: Conformational constraint (cis/trans). Ala: Hydrophobic spacer. Gly: C-terminal flexibility.
Molecular Weight ~343.37 g/mol Small molecule behavior; rapid diffusion.
Hydrophobicity Moderate to HighThe Boc group and Pro/Ala residues dominate, reducing water solubility at neutral pH.
pKa (approx.) ~3.5 (C-term COOH)Soluble in aqueous buffers only at pH > 6.0 (as a carboxylate anion).
Appearance White to off-white powderHygroscopic; requires desiccation.

Solubility Landscape

Theoretical vs. Empirical Solubility

This compound exhibits "switchable" solubility .

  • In Organic Solvents: The Boc group and hydrophobic side chains (Pro ring, Ala methyl) make it highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM).

  • In Water: It is sparingly soluble in its protonated (free acid) form. Solubility increases dramatically upon deprotonation (pH > 6) using mild bases (e.g., NaHCO₃, NH₄OH).

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingComments
Polar Aprotic DMSO Excellent (>50 mg/mL)Preferred for stock solutions. Cryoprotective.
Polar Aprotic DMF Excellent (>50 mg/mL)Good for synthesis; avoid for cell assays (cytotoxic).
Chlorinated DCM Good Standard solvent for coupling reactions.
Alcohols Methanol/Ethanol Moderate to Good Heating (30-40°C) may be required for saturation.
Aqueous (Acidic) 0.1% TFA/Water Poor / Insoluble Precipitates; risk of Boc removal over time.
Aqueous (Basic) 1% NH₄OH or NaHCO₃ Good Forms soluble carboxylate salt.
Solubility Decision Tree (Visualization)

The following diagram outlines the logical workflow for solubilizing this compound based on the intended application.

SolubilityWorkflow Start Start: this compound Solid AppCheck Intended Application? Start->AppCheck Synthesis Chemical Synthesis (Coupling/Reaction) AppCheck->Synthesis Synthesis BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Screening Purification HPLC Purification AppCheck->Purification Analysis DCM_DMF Dissolve in DCM or DMF (High Solubility) Synthesis->DCM_DMF StockDMSO 1. Make Stock in 100% DMSO (Conc: 10-50 mM) BioAssay->StockDMSO DissolveBasic Dissolve in Water + mild base (NH4OH or NaHCO3) Purification->DissolveBasic DiluteBuffer 2. Dilute into Buffer (pH > 7) Final DMSO < 1% StockDMSO->DiluteBuffer Acidify Inject onto RP-HPLC (Gradient: Water/ACN + 0.1% TFA) DissolveBasic->Acidify caption Figure 1: Solubilization decision tree based on downstream application.

Stability Dynamics

Acid Sensitivity (The Boc Group)

The primary stability concern is the acid-lability of the N-terminal Boc group.

  • Mechanism: In the presence of strong acids (TFA, HCl), the Boc group undergoes acidolysis, releasing isobutylene and CO₂, yielding the free amine (H-Pro-Ala-Gly-OH).

  • Critical Threshold: Avoid exposing the dissolved peptide to pH < 2 for extended periods unless deprotection is intended.

  • HPLC Caution: Standard HPLC mobile phases containing 0.1% TFA (pH ~2) are generally safe for short analysis times (20-30 min) at room temperature, but fractions should be lyophilized immediately or neutralized to prevent slow degradation.

Chemical Stability Pathways

StabilityPathways cluster_Acid Acidic Conditions (TFA/HCl) cluster_Base Basic Conditions (pH > 10) cluster_Neutral Neutral / DMSO Compound This compound Deprotection Deprotection: Loss of Boc Group (Forms H-Pro-Ala-Gly-OH) Compound->Deprotection Rapid (Minutes) Hydrolysis Stable (Generally) Risk: Epimerization at high T Compound->Hydrolysis Slow / High Temp StableState High Stability (Months at -20°C) Compound->StableState Storage caption Figure 2: Primary degradation pathways. Acidolysis is the dominant instability risk.

Thermal Stability
  • Solid State: Stable at room temperature for weeks; long-term storage at -20°C is recommended.

  • Solution: Avoid heating >40°C in aqueous solutions to prevent potential hydrolysis of the peptide bonds or racemization, although Glycine at the C-terminus significantly reduces racemization risk compared to chiral amino acids.

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Objective: Create a stable stock for biological assays.

  • Calculate Mass: For 1 mL of 10 mM stock, weigh approx. 3.43 mg of peptide.

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO .

  • Mixing: Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: DMSO stocks are hygroscopic. Ensure vials are tightly sealed.

Protocol B: Dissolution for HPLC Analysis

Objective: Prepare a sample for purity check without degrading the Boc group.

  • Weighing: Weigh 1 mg of peptide.

  • Initial Dissolution: Add 100 µL of Acetonitrile (ACN) or Methanol .

  • Dilution: Add 900 µL of 0.1% Ammonium Bicarbonate (aq) or pure water.

    • Avoid: Do not dissolve directly in 0.1% TFA/Water, as solubility may be poor and slow deprotection could occur if left standing.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon filter before injection.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.

  • Sigma-Aldrich (Merck). "Boc-Gly-OH Product Datasheet & Solubility." (General Boc-amino acid solubility reference).

  • Thermo Fisher Scientific. "Peptide Solubility Guidelines." (Technical Note on hydrophobic/amphipathic peptide handling).

  • Carpino, L. A. (1957). "Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides." Journal of the American Chemical Society, 79(16), 4427-4431. (Foundational paper on Boc chemistry).

Sources

Sourcing and Quality Control of Boc-Pro-Ala-Gly-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-Pro-Ala-Gly-OH is a specialized tripeptide intermediate often utilized in collagenase substrate research and as a fragment for convergent peptide synthesis.[1] Unlike commodity amino acids (e.g., Boc-Gly-OH), this specific sequence is rarely found as a high-volume stock item.[1] Consequently, procuring it requires a shift from "catalog shopping" to Custom Synthesis Management .[1]

This guide provides a technical framework for sourcing this compound, defining critical quality attributes (CQAs), and establishing a self-validating Quality Control (QC) protocol. It bridges the gap between chemical procurement and experimental rigor, ensuring that the material you receive does not compromise your downstream assays or synthesis.[1]

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Before engaging suppliers, one must understand the physicochemical behavior of the target molecule.[1] The sequence Pro-Ala-Gly presents specific steric and solubility characteristics driven by the N-terminal Proline and the C-terminal Glycine.[1]

Structural Analysis[1][2]
  • N-Terminus (Boc-Pro): The tert-butyloxycarbonyl (Boc) group protects the secondary amine of the Proline.[1] Proline is a "helix breaker" and induces turns in peptide chains.[1][2] Its secondary amine nature makes it nucleophilic but sterically hindered compared to primary amines.[1]

  • Core (Ala): A standard chiral center.[1] The risk here is racemization (conversion of L-Ala to D-Ala) during synthesis if activation conditions are too harsh.[1]

  • C-Terminus (Gly-OH): Glycine is achiral, eliminating the risk of C-terminal racemization.[1] However, the free carboxylic acid (-OH) makes this peptide ready for coupling to a downstream amine or resin.[1]

Critical Quality Attributes (CQAs)

When ordering this peptide, the following specifications must be explicitly requested on the Certificate of Analysis (CoA):

AttributeSpecificationTechnical Rationale
Purity (HPLC) >95% (Research) >98% (GMP/Clinical)Separates the target peptide from deletion sequences (e.g., Boc-Pro-Gly-OH) and incompletely deprotected side products.[1]
Net Peptide Content (NPC) Reported (Typ. 70-85%)Critical: Peptides are hygroscopic and hold counter-ions.[1] If you weigh 1mg of powder, you may only get 0.75mg of peptide.[1] NPC corrects for water/salts.
Counter-ion Free Acid or Ammonium SaltAvoid Trifluoroacetate (TFA) salts if using in cellular assays, as TFA is cytotoxic.[1] Request "Acetate exchange" or "Desalting" if necessary.[1]
Water Content < 5% (Karl Fischer)High water content accelerates hydrolysis of the Boc group during storage.[1]

Part 2: Purity Grades & Application Mapping[1]

Selecting the correct purity grade is an exercise in risk management, not just budget optimization.[1] The FDA and USP provide guidance on peptide impurities, which we adapt here for research and pre-clinical contexts.

The Purity Decision Matrix[1]
  • Crude (<80%): Suitable only for initial screening where false positives are acceptable.[1] Not recommended for this compound if used as an enzyme substrate, as impurities may act as competitive inhibitors.[1]

  • >95% (Standard Research): The "Gold Standard" for non-clinical work.[1] Sufficient for NMR standards, chromatography references, and enzymatic assays (e.g., MMP/Collagenase activity).[1]

  • >98% (High Purity/GMP): Required for toxicity studies, crystallography, or if the peptide is a starting material for a GMP drug substance (per USP <1503> guidelines).[1]

Visualization: Grade Selection Logic

The following diagram illustrates the decision logic for selecting purity based on application risk.

PuritySelection Start Define Application App_Screen High Throughput Screening (Hit Identification) Start->App_Screen App_Enzyme Enzymatic Assay (Collagenase/MMP) Start->App_Enzyme App_Synth Synthesis Intermediate (Fragment Condensation) Start->App_Synth App_Tox In Vivo / Toxicity (Pre-clinical) Start->App_Tox Grade_Crude Grade: Crude (70-80%) Risk: High Noise App_Screen->Grade_Crude Cost Focus Grade_95 Grade: >95% Risk: Low App_Enzyme->Grade_95 Specificity Focus App_Synth->Grade_95 Purity Focus Grade_98 Grade: >98% Risk: Minimal App_Tox->Grade_98 Safety Focus Action_Salt Check Counter-ion: Avoid TFA for Cells Grade_95->Action_Salt Grade_98->Action_Salt

Figure 1: Decision matrix for selecting peptide purity grades based on experimental risk tolerance.

Part 3: The Supplier Landscape[1]

Since this compound is not a commodity, you will likely engage with Custom Synthesis providers.[1] The market is stratified by regulatory capability.[1]

Tier 1: GMP & Major Catalog Houses

Use when: You need full traceability, batch consistency, and validated CoAs.[1]

  • Bachem (Switzerland/USA): The industry leader.[1] Expensive but offers guaranteed counter-ion exchange and rigorous analytics.[1]

  • Merck (Sigma-Aldrich): Often lists catalog items but fulfills via custom synthesis for niche sequences.[1]

  • PolyPeptide Group: Focuses on large-scale GMP manufacturing.[1]

Tier 2: Rapid Custom Synthesis (CROs)

Use when: You need 100mg–5g for R&D quickly (2–3 weeks).[1]

  • GenScript: High reliability for research-grade peptides.[1] Offers "Rush" services.[1]

  • ChemPep / AAPPTec: US-based specialists in peptide reagents.[1] Good balance of cost and technical support.[1]

  • Bachem (Research Grade): Also competes here via their "shop" division.[1]

Sourcing Strategy: The "RFQ" (Request for Quote)

Do not just ask for "Price." Send a technical RFQ including:

  • Sequence: this compound[1]

  • CAS: (If unavailable, provide structure: N-Boc-L-Prolyl-L-Alanyl-Glycine)

  • Purity: >95%

  • Salt: "Acetate" or "Free Acid" (Specify "No TFA" if for cell culture).[1]

  • QC Requirements: HPLC trace + Mass Spec required.

Part 4: Analytical Validation (The Protocol)

Trusting the vendor's CoA is good; verifying it is better.[1] This section outlines a Self-Validating System for Incoming Quality Control (IQC).

Workflow: IQC Protocol

Upon receipt of the peptide, execute the following workflow to ensure integrity.

QC_Workflow Receive Receive Shipment (-20°C Storage) Visual Visual Inspection (Clumping = Moisture) Receive->Visual Solubility Solubility Test (DMF/Water) Visual->Solubility HPLC HPLC Verification (Check Purity) Solubility->HPLC MS Mass Spec (ESI) (Confirm Identity) HPLC->MS Decision Pass/Fail? MS->Decision Release Release to Lab Decision->Release Match Reject Reject/Contact Vendor Decision->Reject Mismatch

Figure 2: Incoming Quality Control (IQC) workflow for custom peptides.

Detailed Methodology
Step 1: Solubility Check

This compound is hydrophobic due to the Boc group and Proline/Alanine residues, but Glycine adds some polarity.[1]

  • Protocol: Dissolve 1 mg in 100 µL of DMF (Dimethylformamide) or DMSO. It should dissolve instantly.

  • Note: If adding to aqueous buffer, dissolve in DMSO first, then dilute.[1] Direct addition to water may result in aggregation.[1]

Step 2: HPLC Verification (Reverse Phase)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry).[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 220 nm (peptide bond).[1]

  • Acceptance Criteria: Main peak area >95%. Look for "shoulders" which indicate diastereomers (racemization).[1]

Step 3: Mass Spectrometry (ESI-MS)[1]
  • Theoretical Mass: Calculate exact mass based on formula (

    
    ).
    
    • MW ≈ 343.38 g/mol .[1]

  • Expected Ion: Look for

    
     peak at ~344.4 m/z and 
    
    
    
    at ~366.4 m/z.[1]
  • Red Flag: A peak at M-57 indicates loss of the tert-butyl group (Boc degradation), suggesting poor storage or acid exposure.[1]

Part 5: Handling & Storage[1]

Peptides are fragile.[1] Improper storage can degrade a 99% pure peptide into a 50% useless mixture within weeks.[1]

  • Long-Term Storage: Lyophilized powder must be stored at -20°C or colder.

  • Desiccation: Always store vials in a sealed container with silica gel desiccant.[1] Peptides are hygroscopic; moisture leads to hydrolysis.[1]

  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric water onto the peptide, ruining it.[1]

  • Solution Stability: Once dissolved (e.g., in DMSO), aliquot and freeze at -80°C. Avoid freeze-thaw cycles.

References

  • Food and Drug Administration (FDA). (2021).[1][3][4] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Guidance for Industry. [Link]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Context on Boc stability). [Link]

Sources

Conformational Analysis of Boc-Pro-Ala-Gly-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The tripeptide derivative Boc-Pro-Ala-Gly-OH represents a canonical model for studying


-turn nucleation in short linear peptides. The presence of Proline (a rigid imino acid) at the 

position and Glycine (a conformationally flexible residue) at

creates a sequence highly predisposed to folding, yet the molecule lacks the covalent constraints of cyclic peptides.

For researchers in drug discovery, characterizing this specific sequence is not merely an academic exercise; it is a validation of turn-mimetic design . If this linear sequence can maintain a stable secondary structure in solution, it validates the scaffold for peptidomimetic inhibitor design.

This guide moves beyond standard textbook definitions to provide a rigorous, self-validating workflow for solving the solution-state conformation of this compound, integrating High-Field NMR, Circular Dichroism (CD), and Molecular Dynamics (MD).

Phase I: Sample Preparation & Solvent Strategy

The choice of solvent dictates the observable conformation. A "one-solvent" approach is scientifically flawed for flexible peptides.

The Dual-Solvent Protocol

To rigorously define the conformational ensemble, you must analyze the peptide in environments with varying hydrogen-bonding potential.

Solvent SystemRoleTechnical Justification
CDCl

(Chloroform-d)
Turn PromoterLow dielectric constant (

). Promotes intramolecular H-bonds (e.g.,

interactions) over solvent-solute interactions. Essential for observing the "folded" state.[1]
DMSO-d

Turn ChallengerHigh dielectric (

) and strong H-bond acceptor. It competes with intramolecular H-bonds. Crucial Logic: If an intramolecular H-bond persists in DMSO, it is structurally robust.
H

O / D

O (90:10)
Bio-MimeticMimics physiological conditions. However, rapid amide proton exchange often hampers NOE observation. Use pH 5.0 to minimize exchange rates.
Preparation Steps
  • Lyophilization: Ensure this compound is lyophilized from water/acetic acid to remove counter-ions that distort chemical shifts.

  • Concentration: Prepare samples at 2–5 mM .

    • Why? Higher concentrations (>10 mM) risk aggregation (intermolecular

      
      -sheets), which produces false NOE signals mimicking intramolecular turns.
      
  • Reference: Add TMS (Tetramethylsilane) for CDCl

    
     or DSS for aqueous samples.
    

Phase II: NMR Spectroscopy (The Analytical Core)

NMR is the only technique capable of atomic-level resolution for this peptide. The workflow relies on three pillars: Chemical Shift Indexing , Temperature Coefficients , and NOE Constraints .

1D H NMR & Assignment Strategy

The first challenge is the Boc-Pro bond. Unlike amide bonds, the urethane bond of Boc-Pro undergoes slow cis/trans isomerization on the NMR timescale.

  • Major Isomer (Trans): typically >80%. Favors extended or turn conformations.

  • Minor Isomer (Cis): typically <20%. Often recognized by a distinct high-field shift of the Pro-

    
     proton.
    

Protocol:

  • Acquire 1D

    
    H spectrum (64 scans).
    
  • Identify two sets of resonances.[2][3] Integrate signals to determine the

    
     ratio.
    
  • Focus structural analysis on the major (trans) isomer.

Temperature Coefficients ( )

This is the self-validating metric for hydrogen bonding. In a


-turn (Type I or II), the Gly-NH (residue 

) often H-bonds to the Boc-CO (residue

).

Experimental Setup:

  • Range: 298 K to 323 K (25°C to 50°C).

  • Step: 5 K increments.

  • Plot: Chemical shift (

    
    ) vs. Temperature (
    
    
    
    ).[4][5]

Interpretation Logic:


(ppb/K)
InterpretationStructural Implication for this compound
> -3.0 (e.g., -2.0)Solvent Shielded Strong Intramolecular H-bond. Likely the Gly-NH in a stable

-turn.
-3.0 to -5.0 Equilibrium Transient H-bond or rapid dynamic averaging.
< -6.0 (e.g., -8.0)Solvent Exposed No H-bond. Likely the Ala-NH , which points outward in standard turns.
2D NOESY / ROESY: The "Sequential Walk"

For a small peptide (MW ~360 Da), the correlation time (


) is short, placing the NOE in the positive or near-zero regime.
  • Critical Adjustment: Do NOT use standard NOESY if

    
    . The signal will vanish.
    
  • Solution: Use ROESY (Rotating frame Overhauser Effect Spectroscopy) with a mixing time of 200–300 ms.

Diagnostic NOEs for


-Turns (Type I vs Type II): 
In Boc-Pro(

)-Ala(

)-Gly(

)-OH:
  • 
    :  Strong in Type I, Weak in Type II.
    
  • 
    :  Strong in Type II, Weak in Type I.
    
  • 
    :  Key for defining the loop exit.
    

Visualization: The Analytical Workflow

The following diagram illustrates the decision matrix for assigning the secondary structure based on the experimental data derived above.

ConformationalAnalysis Start Sample: this compound Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent NMR_1D 1D 1H NMR Identify Cis/Trans Isomers Solvent->NMR_1D Dissolve Temp_Coeff Variable Temp NMR (298K - 323K) NMR_1D->Temp_Coeff Major Isomer Decision_HBond Gly-NH Temp Coeff > -3 ppb/K? Temp_Coeff->Decision_HBond ROESY 2D ROESY (Mixing time 250ms) Decision_HBond->ROESY Yes (H-Bonded) Random Model: Random Coil No long-range NOEs Decision_HBond->Random No (Exposed) Type_I Model: Type I Turn Strong d_NN(Pro,Ala) ROESY->Type_I d_NN dominant Type_II Model: Type II Turn Strong d_aN(Pro,Ala) ROESY->Type_II d_aN dominant

Figure 1: Logic flow for determining the conformational ensemble of this compound.

Phase III: Ancillary Techniques (CD & IR)

While NMR provides atomic resolution, Circular Dichroism (CD) provides a rapid ensemble average.

CD Spectroscopy Protocol
  • Concentration: 0.1 mg/mL in Trifluoroethanol (TFE) or Methanol. TFE stabilizes turns.

  • Pathlength: 0.1 cm quartz cuvette.

  • Scan Range: 190–250 nm.[1]

Spectral Signatures:

  • Type II

    
    -Turn:  Positive band at ~224 nm, Negative band at ~205 nm.
    
  • Type I

    
    -Turn:  Pattern resembles 
    
    
    
    -helix (double minima at 208/222 nm) but is often distorted in short peptides.
  • Random Coil: Strong negative band near 195–200 nm.

FT-IR (Amide Region)
  • Amide I Region (1600–1700 cm

    
    ): 
    
    • 1660–1680 cm

      
      : Indicates 
      
      
      
      -turn (free urethane/amide carbonyls).
    • 1630–1640 cm

      
      : Indicates 
      
      
      
      -sheet (aggregation warning).
  • Validation: If you see a band at 1630 cm

    
    , dilute the sample. If the band persists, it is intramolecular; if it disappears, it was aggregation.
    

Phase IV: Computational Validation (MD)

Experimental data for small peptides represents a time-averaged ensemble. Molecular Dynamics (MD) simulations are required to deconvolve this average.

Simulation Protocol
  • Force Field: AMBER ff14SB or CHARMM36m (optimized for backbone propensities).

  • Solvent Model:

    • Explicit: TIP3P water box (most accurate but computationally expensive).

    • Implicit: GB (Generalized Born) for rapid screening of conformers.

  • Restraints: Apply NMR-derived distance constraints (NOE) as "flat-bottom" harmonic potentials.

    • Example: If NOE indicates

      
      , apply penalty only if 
      
      
      
      in simulation.
Cluster Analysis

Do not look at a single snapshot. Perform cluster analysis (e.g., K-means) on the trajectory.

  • Goal: Identify the top 3 populated clusters.

  • Success Metric: The centroid of the most populous cluster should satisfy >90% of NMR NOE constraints.

References

  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition, 21(7), 512-523.

    • Foundational text on using DMSO temperature coefficients for H-bond determin
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

    • The authoritative standard for NOE connectivity p
  • Perczel, A., & Fasman, G. D. (1992).

    
    -Turn Models." Protein Science, 1(3), 378-395. 
    
    • Specific CD spectral d
  • Dyson, H. J., & Wright, P. E. (1991). "Defining Solution Conformations of Small Linear Peptides." Annual Review of Biophysics, 20, 519-538.

    • Establishes the flexibility of linear peptides like this compound in w
  • Case, D. A., et al. (2005). "The Amber Biomolecular Simulation Programs." Journal of Computational Chemistry, 26(16), 1668-1688.

    • Reference for the AMBER force fields recommended in the MD section.

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Boc-Pro-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale and Robustness of Boc-Based Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide and protein synthesis in modern research and drug development.[1][2] This guide provides a detailed protocol for the synthesis of the tripeptide Boc-Pro-Ala-Gly-OH using the tert-butyloxycarbonyl (Boc) protection strategy. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established and robust method, particularly advantageous for synthesizing complex or lengthy peptides where aggregation can be a significant hurdle.[3] This approach relies on a graduated acid lability for the removal of protecting groups. The temporary Nα-Boc group is cleaved under moderate acidic conditions, typically with trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[2][4][5]

The choice of the Boc protecting group for the α-amino group of amino acids is pivotal to this strategy. It effectively shields the amine as a carbamate, preventing unwanted side reactions during peptide bond formation.[6][7] Its removal is a clean, acid-catalyzed process that proceeds through a stable tert-butyl cation intermediate, liberating the free amine for the next coupling step.[8]

This document will guide researchers, scientists, and drug development professionals through the theoretical underpinnings and practical execution of synthesizing this compound, a sequence incorporating the conformationally rigid proline residue.[7][9]

Core Principles and Experimental Causality

The successful synthesis of a peptide is a cyclical process, with each cycle comprising three key steps: deprotection, activation, and coupling. The entire process is conducted on an insoluble solid support, or resin, which simplifies the purification process to mere filtration and washing after each step.[2]

The Solid Support: Merrifield Resin

For the synthesis of a peptide with a C-terminal carboxylic acid, the Merrifield resin is a classic and highly effective choice.[1][10] This resin is a polystyrene-based polymer functionalized with chloromethyl groups, which serve as the anchor points for the first amino acid.[1][11] The swelling of this resin in appropriate solvents like dichloromethane (DCM) and dimethylformamide (DMF) is crucial for reagent accessibility and reaction efficiency.[1][12]

The Cyclical Workflow: A Step-by-Step Rationale
  • Resin Preparation and First Amino Acid Attachment: The synthesis begins with the swelling of the Merrifield resin in a suitable solvent to ensure that the reactive sites are accessible. The first amino acid, in this case, Glycine (Gly), is attached to the resin. To avoid racemization, the Boc-protected amino acid is typically attached as its cesium salt.[10]

  • Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM.[8][10] This step must be carefully controlled to ensure complete deprotection without premature cleavage of the peptide from the resin.[10]

  • Neutralization: Following deprotection, the newly formed N-terminal ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for the subsequent coupling reaction.[5]

  • Activation and Coupling: The carboxylic acid of the incoming Boc-protected amino acid (Boc-Ala-OH, then Boc-Pro-OH) is activated to facilitate the formation of the amide bond. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[13][14] More modern and efficient coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU).[14][15]

  • Monitoring the Reaction: The completeness of the coupling reaction is critical for the final purity of the peptide. The ninhydrin (Kaiser) test is a reliable qualitative method for detecting the presence of free primary amines.[16][17][18] A negative ninhydrin test (indicated by a lack of deep blue color) signifies a complete coupling reaction.[16][19][20] For secondary amines like proline, a specific test such as the isatin or chloranil test is required.[3]

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the cyclical nature of Boc-SPPS for the synthesis of the target tripeptide.

Boc_SPPS_Workflow cluster_0 Cycle 1: Glycine cluster_1 Cycle 2: Alanine cluster_2 Cycle 3: Proline A Merrifield Resin B 1. Swell in DCM 2. Attach Boc-Gly-OH (as Cesium Salt) A->B C Boc-Gly-Merrifield B->C D 1. Deprotection (TFA/DCM) 2. Neutralization (DIEA) C->D E H-Gly-Merrifield D->E F Couple with activated Boc-Ala-OH E->F G Boc-Ala-Gly-Merrifield F->G H 1. Deprotection (TFA/DCM) 2. Neutralization (DIEA) G->H I H-Ala-Gly-Merrifield H->I J Couple with activated Boc-Pro-OH I->J K Boc-Pro-Ala-Gly-Merrifield J->K

Caption: Boc-SPPS workflow for this compound synthesis.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis of this compound.

ParameterValueRationale
Resin Merrifield ResinFor C-terminal carboxylic acid.[1][10]
Resin Substitution 0.3 - 0.8 mmol/gBalances yield and potential for steric hindrance.[3]
Boc-Amino Acid Excess 3 - 5 equivalentsDrives the coupling reaction to completion.[3]
Coupling Reagent Excess 3 - 5 equivalentsEnsures efficient activation of the amino acid.
Deprotection Solution 25-50% TFA in DCMEffective for Boc group removal without significant resin cleavage.[10]
Neutralization Solution 5-10% DIEA in DCMA non-nucleophilic base to prevent side reactions.
Coupling Reaction Time 1 - 4 hoursTypically sufficient for complete reaction, monitored by ninhydrin/isatin test.[3]
Deprotection Time 20 - 30 minutesAdequate for complete Boc removal.[3]

Detailed Step-by-Step Protocol

This protocol outlines the manual synthesis of this compound on a 0.5 mmol scale.

Materials and Reagents
  • Merrifield resin (1% DVB, 100-200 mesh, ~0.7 mmol/g substitution)

  • Boc-Gly-OH[21]

  • Boc-Ala-OH

  • Boc-Pro-OH[7]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ninhydrin test kit

  • Isatin test reagents

  • Methanol (MeOH)

  • Isopropanol (IPA)

  • Cesium carbonate (Cs₂CO₃)

Protocol

Part 1: Attachment of the First Amino Acid (Boc-Gly-OH) to Merrifield Resin

  • Resin Swelling: Place 0.71 g of Merrifield resin (~0.5 mmol) in a reaction vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

  • Preparation of Boc-Gly-Cesium Salt: In a separate flask, dissolve 0.55 g (3.1 mmol) of Boc-Gly-OH in 10 mL of MeOH. Add 0.51 g (1.55 mmol) of Cs₂CO₃ dissolved in a minimal amount of water. Stir for 1 hour and then evaporate the solvent to dryness under reduced pressure.

  • Attachment Reaction: To the dried Boc-Gly-cesium salt, add the swollen Merrifield resin suspended in 10 mL of DMF. Heat the mixture to 50°C and agitate for 12-24 hours.

  • Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

Part 2: Peptide Chain Elongation (Cycles for Ala and Pro)

Cycle 1: Coupling of Boc-Ala-OH

  • Resin Swelling: Swell the Boc-Gly-resin in 10 mL of DCM for 20 minutes.

  • Deprotection: Drain the DCM. Add 10 mL of 50% TFA in DCM and agitate for 2 minutes (pre-wash).[10] Drain and add a fresh 10 mL of 50% TFA in DCM. Agitate for 25 minutes.[10]

  • Washing: Drain the deprotection solution and wash the resin with DCM (3 x 10 mL), IPA (2 x 10 mL), and DCM (3 x 10 mL).

  • Neutralization: Add 10 mL of 10% DIEA in DCM and agitate for 10 minutes. Repeat this step once.

  • Washing: Wash the resin with DCM (5 x 10 mL).

  • Ninhydrin Test: Take a small sample of the resin beads and perform the ninhydrin test. A deep blue color indicates the presence of the free amine.[16][17]

  • Coupling: In a separate vessel, dissolve 0.47 g (2.5 mmol) of Boc-Ala-OH and 0.38 g (2.5 mmol) of HOBt in 5 mL of DMF. Add 0.39 mL (2.5 mmol) of DIC. Stir for 10 minutes at 0°C. Add this pre-activated solution to the neutralized resin. Agitate for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Ninhydrin Test: Perform a ninhydrin test. A negative result (yellow or colorless) indicates complete coupling. If the test is positive, repeat the coupling step.

Cycle 2: Coupling of Boc-Pro-OH

  • Repeat steps 1-5 from Cycle 1 to deprotect and neutralize the N-terminus of the Ala-Gly-resin.

  • Isatin Test: For the secondary amine of proline, perform an isatin or chloranil test to confirm the presence of the free amine.

  • Coupling: In a separate vessel, dissolve 0.54 g (2.5 mmol) of Boc-Pro-OH and 0.38 g (2.5 mmol) of HOBt in 5 mL of DMF. Add 0.39 mL (2.5 mmol) of DIC. Stir for 10 minutes at 0°C. Add this solution to the resin and agitate for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Isatin Test: Perform an isatin test to confirm the completion of the coupling.

Part 3: Final Cleavage of the Peptide from the Resin

For the purpose of obtaining this compound, a final cleavage from the resin is not performed as the Boc group is the desired N-terminal protection. The peptide remains attached to the resin. If the fully deprotected peptide (H-Pro-Ala-Gly-OH) is desired, a strong acid cleavage would be necessary. This typically involves treatment with anhydrous HF or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through in-process controls. The qualitative ninhydrin and isatin tests at each cycle are critical checkpoints to ensure the reaction proceeds to completion before the addition of the next amino acid. This self-validating system minimizes the accumulation of deletion sequences, which are often difficult to separate from the target peptide during final purification.

Conclusion

This application note provides a comprehensive and technically grounded protocol for the synthesis of this compound using Boc-SPPS. By understanding the chemical principles behind each step and diligently applying the in-process controls, researchers can confidently and efficiently synthesize this and other peptide sequences. The robustness of the Boc/Bzl strategy, coupled with careful execution, ensures a high-quality product for a wide range of scientific applications.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Fiveable. Merrifield Resin Definition. Available from: [Link]

  • ResearchGate. Functionalization of the Merrifield resin with polyols. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Wikipedia. Ninhydrin. Available from: [Link]

  • ResearchGate. Schematic for functionalization of Merrifield resins with EDT, BDT and.... Available from: [Link]

  • Wikipedia. Merrifield resin. Available from: [Link]

  • Bentham Science Publisher. Merrifield Resin-supported Functionalized Amino Acids as Efficient Catalysts for the Cycloaddition of Carbon Dioxide with Epoxides. Available from: [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. Available from: [Link]

  • Microbe Notes. Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Available from: [Link]

  • Webneel.com. Ninhydrin Test: A Versatile Method for Detecting Amino Acids and Proteins. Available from: [Link]

  • ResearchGate. One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. a | Download Table. Available from: [Link]

  • CDN. Cleavage Cocktail Selection. Available from: [Link]

  • Thieme. 9.2 Synthesis of Peptides Containing Proline Analogues. Available from: [Link]

  • YouTube. Ninhydrin test (Detection of alpha amino acids). Available from: [Link]

  • LifeTein®. Basic Peptides synthesis introduction. Available from: [Link]

  • PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available from: [Link]

  • BYJU'S. Ninhydrin test. Available from: [Link]

  • ETW International. Boc-Gly-Pro-OH | Protected Amino Acids for Peptides Synthesis. Available from: [Link]

  • Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

Sources

Coupling reagents for Boc-Pro-Ala-Gly-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Boc-Pro-Ala-Gly-OH via In Situ Neutralization

Executive Summary

The synthesis of the tripeptide This compound presents a deceptive challenge. While the sequence appears simple, the specific arrangement of amino acids—particularly the Ala-Gly C-terminal dipeptide—creates a high risk for diketopiperazine (DKP) formation . This side reaction leads to the premature cleavage of the dipeptide from the resin, resulting in drastically reduced yields and the accumulation of deletion impurities (des-Pro sequence).

This guide details an optimized protocol using In Situ Neutralization with high-speed coupling reagents (HATU or DIC/Oxyma Pure ) to kinetically outcompete DKP formation. We move beyond traditional DCC/HOBt methods, which are too slow for this specific sequence risk.

Critical Analysis: The DKP "Trap"

In standard Boc chemistry, the N-terminal amine is deprotected with Trifluoroacetic Acid (TFA), yielding a stable amine salt. The risk arises during the neutralization step .

  • The Mechanism: Upon adding a base (e.g., DIEA) to neutralize the amine salt, the free amine of the penultimate Alanine (H-Ala-Gly-Resin) can intramolecularly attack the benzyl ester linkage of the Glycine-Resin.

  • The Result: This forms a six-membered cyclic dipeptide, cyclo(Ala-Gly) , which detaches from the resin.

  • The Solution: The coupling of the next amino acid (Boc-Pro-OH) must be faster than the rate of cyclization.

Reagent Selection Matrix:

FeatureDIC / Oxyma Pure HATU / DIEA DCC / HOBt
Coupling Speed HighVery HighLow (Not Recommended)
DKP Suppression GoodExcellent (via In Situ Neutralization)Poor
Safety Profile Green (Non-explosive)Moderate (Sensitizer)Low (Allergenic/Carcinogenic)
Racemization MinimalLow (if base is controlled)Moderate
Recommendation Primary Choice (Routine) Critical Choice (If DKP persists) Obsolete

Experimental Protocol: In Situ Neutralization

This protocol utilizes HATU for the critical coupling of Boc-Pro-OH to H-Ala-Gly-Resin to ensure the reaction rate exceeds the DKP formation rate.

Materials:

  • Resin: Boc-Gly-PAM Resin (0.5 mmol/g loading). PAM linkers are more stable to TFA than Merrifield, reducing premature loss.

  • Solvents: DMF (Peptide grade), DCM, TFA (neat).

  • Reagents: Boc-Ala-OH, Boc-Pro-OH, HATU, DIEA (Diisopropylethylamine).

Workflow Steps:

A. Preparation of H-Ala-Gly-Resin (Standard Cycle)

  • Deprotection: Treat Boc-Gly-Resin with 50% TFA/DCM (2 x 1 min).

  • Wash: DCM (3x), DMF (3x).

  • Neutralization: 10% DIEA in DMF (2 x 1 min).

  • Coupling 1: Activate Boc-Ala-OH (3 eq) with DIC/Oxyma (3 eq) in DMF. Add to resin.[1][2][3] Shake 30 min.

  • Wash: DMF (3x), DCM (3x).

B. Critical Step: Coupling Boc-Pro-OH (In Situ Neutralization) Rationale: We skip the separate neutralization wash to minimize the time the Ala-Gly dipeptide sits in a basic state without activated ester present.

  • Deprotection: Treat H-Ala-Gly-Resin with neat TFA (2 x 1 min). Flow wash method preferred.

  • Wash: Flow wash with DCM followed by DMF to remove excess TFA, but DO NOT add base yet. The resin should remain as the TFA salt.

  • Activation (Prepare immediately before addition):

    • Dissolve Boc-Pro-OH (4 eq) and HATU (3.8 eq) in minimal DMF.

    • Add DIEA (8 eq). Note: 4 eq neutralizes the resin salts, 4 eq activates the amino acid.

  • Coupling: Immediately add the activated Boc-Pro/HATU/DIEA mixture to the protonated resin.

  • Reaction Time: Shake for 10–15 minutes. The high concentration of active ester captures the amine the instant it is neutralized.

  • Wash: DMF (3x), DCM (3x).

C. Cleavage

  • Treat resin with HF/p-Cresol (90:10) for 1 hour at 0°C.

  • Precipitate with cold diethyl ether. Lyophilize.

Visualizing the Mechanism

The following diagrams illustrate the competition between the desired coupling and the unwanted DKP side reaction.

DKP_Mechanism Resin_Salt H2N(+)-Ala-Gly-Resin (TFA Salt) Free_Amine H2N-Ala-Gly-Resin (Free Amine) Resin_Salt->Free_Amine Base (DIEA) added Target Boc-Pro-Ala-Gly-Resin (Desired Product) Free_Amine->Target Fast Coupling (HATU) k_couple >> k_cyc DKP Cyclo(Ala-Gly) + Resin-OH (Side Product) Free_Amine->DKP Slow Coupling Intramolecular Attack Boc_Pro Activated Boc-Pro-OBt Boc_Pro->Target Intermolecular Attack

Caption: Kinetic competition: High-speed coupling (Green path) must outpace intramolecular cyclization (Red path).

Workflow cluster_Critical CRITICAL STEP: In Situ Neutralization Start Boc-Gly-PAM Resin Step1 1. Deprotect (TFA) 2. Neutralize (DIEA) 3. Couple Boc-Ala-OH (DIC/Oxyma) Start->Step1 Intermediate H-Ala-Gly-PAM Resin Step1->Intermediate Step2 Deprotect (TFA) Intermediate->Step2 Step3 Wash (DCM/DMF) (NO BASE ADDED) Step2->Step3 Step4 Add Pre-Activated Mix: Boc-Pro + HATU + DIEA Step3->Step4 Add to Salt Final This compound Step4->Final HF Cleavage

Caption: Optimized SPPS workflow emphasizing the critical handling of the Ala-Gly intermediate.

References

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of Chemoselectivity: Functional Groups in Peptide Synthesis. Chemical Reviews , 108(11), 4437-4482. Link

  • Gairí, M., Lloyd-Williams, P., Albericio, F., & Giralt, E. (1990).[1] Use of BOP reagent for the suppression of diketopiperazine formation in Boc/Bzl solid-phase peptide synthesis. Tetrahedron Letters , 31(50), 7363-7366. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews , 111(11), 6557-6602. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal , 15(37), 9394-9403. Link

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research , 40(3-4), 180-193. Link

Sources

High-Efficiency Deprotection of Boc-Pro-Ala-Gly-OH Using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-Pro-Ala-Gly-OH deprotection conditions using TFA Content Type: Application Notes and Protocols

Abstract

This application note details the optimized protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from the tripeptide this compound. While Boc acidolysis is a standard procedure, the presence of an N-terminal proline residue necessitates specific handling to prevent diketopiperazine (DKP) formation during post-cleavage processing. This guide provides a robust, self-validating methodology using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), ensuring high yield and purity of the resulting H-Pro-Ala-Gly-OH · TFA salt.[1]

Introduction & Mechanistic Insight

The Chemistry of this compound

The tripeptide Pro-Ala-Gly is a structural motif frequently encountered in collagen-related research and biomaterial synthesis. The Boc group protects the N-terminal secondary amine of the proline.

Structural Considerations:

  • Proline (Pro): The N-terminal proline possesses a secondary amine. Upon deprotection, this amine is highly nucleophilic (once neutralized), increasing the risk of intramolecular cyclization.

  • Alanine (Ala) & Glycine (Gly): These residues possess non-reactive side chains, simplifying the scavenger cocktail requirements compared to peptides containing Trp, Met, or Cys.

Reaction Mechanism: Acidolysis

The deprotection proceeds via an acid-catalyzed elimination (E1 mechanism). TFA protonates the Boc carbonyl oxygen, leading to the collapse of the tert-butyl carbamate.[2] This generates a tert-butyl cation (


) and a carbamic acid intermediate.[1] The carbamic acid spontaneously decarboxylates to yield the free amine salt and 

.[2]

Critical Mechanistic Control: The generated


 cation is an electrophile. Although the Pro-Ala-Gly sequence lacks highly nucleophilic side chains, the cation can polymerize or re-attach to the C-terminal carboxylate. The inclusion of a scavenger (typically 

) traps the cation as tert-butanol (

).
The Diketopiperazine (DKP) Risk

A critical failure mode in Pro-containing peptides is DKP formation.

  • Risk Factor: The sequence H-Pro-Ala-X is susceptible to cyclization where the N-terminal Pro amine attacks the carbonyl of the Alanine residue, cleaving the peptide bond between Ala and Gly.

  • Mitigation: This reaction is base-catalyzed. By isolating the product as the TFA salt and avoiding prolonged exposure to neutral/basic aqueous conditions, DKP formation is effectively suppressed.

Experimental Workflow Visualization

Process Flow Diagram

The following diagram outlines the critical path for the deprotection workflow.

BocDeprotection Start This compound (Solid) Dissolve Dissolution Solvent: DCM (dry) Start->Dissolve Acidolysis Acidolysis Add TFA (1:1 v/v) Stir 30-60 min @ RT Dissolve->Acidolysis Monitoring In-Process Control TLC / HPLC-MS Acidolysis->Monitoring Monitoring->Acidolysis Incomplete Evaporation Concentration Rotary Evap < 30°C Monitoring->Evaporation Complete Precipitation Precipitation Add Cold Et2O / MTBE Evaporation->Precipitation Isolation Isolation Centrifugation/Filtration Precipitation->Isolation Product H-Pro-Ala-Gly-OH · TFA (White Solid) Isolation->Product

Figure 1: Step-by-step workflow for the solution-phase deprotection of this compound.

Detailed Protocol

Materials & Reagents
ReagentGradeRole
This compound >95% PurityStarting Material
Trifluoroacetic Acid (TFA) HPLC GradeAcidolysis Reagent
Dichloromethane (DCM) AnhydrousSolvent
Diethyl Ether (

)
ACS ReagentPrecipitant (Must be ice-cold)
Water (

)
Milli-QScavenger (Optional but recommended)
Procedure
Step 1: Preparation
  • Weigh 100 mg (approx.[3] 0.23 mmol) of this compound into a clean, dry 10 mL round-bottom flask.

  • Add 1.0 mL of DCM and stir until fully dissolved. Note: If solubility is poor, a small amount of Methanol (MeOH) can be added, but pure DCM is preferred to prevent methyl ester formation.

Step 2: Acidolysis Reaction
  • Prepare a Cleavage Cocktail : Mix 1.0 mL of TFA with 0.05 mL (50 µL) of

    
     (Scavenger).
    
    • Why Water? Water effectively traps the tert-butyl cation. While TIS (Triisopropylsilane) is common, it is unnecessary for this sequence and harder to remove.

  • Add the TFA cocktail dropwise to the stirring peptide solution.

    • Final Concentration: ~50% TFA v/v.

  • Seal the flask (with a vent needle for

    
     escape) and stir at Room Temperature (20–25°C)  for 45–60 minutes .
    
Step 3: Monitoring (Self-Validation)
  • TLC Method: Spot the reaction mixture against the starting material on Silica Gel 60 plates.

    • Mobile Phase:

      
      :MeOH:AcOH (90:10:1).
      
    • Visualization: Ninhydrin stain. The product (free amine) will stain dark red/purple immediately. The starting material (Boc-protected) stains poorly or requires heating.

    • Criterion: Disappearance of the high-Rf Boc spot.

Step 4: Workup & Isolation
  • Evaporation: Remove volatiles using a rotary evaporator or a stream of nitrogen.

    • Critical: Keep the bath temperature below 30°C to minimize thermal stress.

    • Co-evaporation: Add 2 mL of DCM and re-evaporate (repeat 2x) to remove residual TFA.

  • Precipitation:

    • Add 10 mL of ice-cold Diethyl Ether (or MTBE) to the oily residue.

    • Triturate (scratch the side of the flask) with a spatula to induce crystallization. A white precipitate should form immediately.

  • Centrifugation: Transfer the suspension to a centrifuge tube. Centrifuge at 3000 rpm for 5 minutes . Decant the supernatant.

  • Washing: Resuspend the pellet in fresh cold ether, centrifuge, and decant (repeat 2x).

Step 5: Drying
  • Dry the pellet under high vacuum (lyophilizer or vacuum desiccator) for at least 4 hours.

  • Storage: Store at -20°C. The product is the hygroscopic TFA salt.

Troubleshooting & Validation

Quantitative Data Summary
ParameterSpecificationObservation/Notes
Appearance White to off-white powderYellowing indicates oxidation or residual TFA
Yield > 90%Losses usually occur during precipitation (solubility in ether)
Purity (HPLC) > 95%Main impurity: DKP (if neutralized improperly)
Mass Spec (ESI)

Expected mass shift: -100.1 Da (Boc removal)
Pathway of DKP Formation (Warning)

The following diagram illustrates the side reaction that must be avoided during workup.

DKP_Mechanism Product H-Pro-Ala-Gly-OH (TFA Salt) Neutralization Neutralization (pH > 7) Product->Neutralization Base added Attack Nucleophilic Attack (Pro-NH2 attacks Ala-CO) Neutralization->Attack Deprotonation DKP Pro-Ala DKP (Cyclic Dipeptide) Attack->DKP Cyclization Gly Gly-OH (Cleaved) Attack->Gly Cleavage

Figure 2: Potential degradation pathway via Diketopiperazine formation upon exposure to basic conditions.

Validation Checks
  • ESI-MS: Confirm the mass of H-Pro-Ala-Gly-OH.

    • This compound MW: ~429.5 g/mol

    • Product MW: ~329.4 g/mol

    • Look for

      
      .
      
  • NMR (

    
    ):  Disappearance of the singlet at 
    
    
    
    1.44 ppm (9H, Boc
    
    
    ).

References

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[] International Journal of Peptide and Protein Research. Link

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society. Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[5][][6][7] Chemical Reviews. Link

  • Steinauer, R., et al. (1989). "Diketopiperazine formation in solid-phase peptide synthesis." International Journal of Peptide and Protein Research. Link

  • BenchChem. (2025). "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)." BenchChem Application Notes. Link

Sources

Application Note: Protocol for Coupling Boc-Pro-Ala-Gly-OH to Merrifield Resin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for anchoring the tripeptide Boc-Pro-Ala-Gly-OH onto a chloromethyl polystyrene (Merrifield) support. Unlike standard stepwise Solid Phase Peptide Synthesis (SPPS), loading a pre-synthesized peptide fragment (fragment condensation) requires specific considerations to prevent racemization and ensure high coupling efficiency.

We utilize the Cesium Salt Method (Gisin Protocol) , the gold standard for esterifying Boc-protected carboxylates to halogenated resins. This method minimizes side reactions and maximizes substitution levels compared to standard carbodiimide (DIC) activation.

Key Technical Advantages of this Protocol:
  • Racemization Control: The C-terminal amino acid is Glycine , which is achiral. This eliminates the risk of C-terminal racemization (oxazolone formation) during the loading step, a common failure point in fragment coupling.

  • Resin Compatibility: Optimized for Merrifield (Cl-CH₂-PS) and PAM resins, compatible with Boc/Benzyl chemistry strategies.

  • High Loading Efficiency: The cesium counter-ion enhances the nucleophilicity of the carboxylate, facilitating displacement of the benzylic chloride on the resin.

Strategic Rationale & Mechanism

The coupling reaction proceeds via an SN2 nucleophilic displacement. The cesium salt of the peptide carboxylate attacks the electrophilic methylene carbon of the resin's benzyl chloride linker.

Why Cesium? Cesium (Cs⁺) has a large ionic radius (1.67 Å) and low charge density, which results in a "loose" ion pair with the carboxylate anion in organic solvents (DMF). This increases the effective concentration of the free carboxylate nucleophile, significantly accelerating the reaction rate compared to sodium or potassium salts.

Reaction Scheme


Materials & Reagents

ComponentGrade/SpecificationNotes
Peptide This compoundPurity >98%; C-terminal free acid.
Resin Merrifield Resin (Chloromethyl polystyrene)Substitution: 0.5 – 1.0 mmol/g.
Base Cesium Carbonate (Cs₂CO₃)20% aqueous solution.[1][2][3]
Solvent A Ethanol (EtOH) / WaterFor salt formation.
Solvent B N,N-Dimethylformamide (DMF)Anhydrous (Water <0.03%). Critical.
Solvent C Dichloromethane (DCM)HPLC Grade.
Validation Picric Acid or HPLC reagentsFor loading determination.

Experimental Protocols

Phase 1: Preparation of the Cesium Salt

Objective: Convert the free acid peptide into a dry, nucleophilic cesium salt. Water is a poison to the subsequent reaction (hydrolysis of resin sites).

  • Dissolution: Dissolve This compound (1.0 eq. relative to desired resin loading, usually 1.2 eq. relative to resin capacity) in a mixture of EtOH (5 mL/mmol) and Water (0.5 mL/mmol) .[2][3]

  • Titration: Slowly add 20% aq. Cs₂CO₃ dropwise while monitoring pH.

    • Target: pH 7.0 (Neutral).

    • Caution: Do not exceed pH 7.5. Excess base will cause premature cleavage of the benzyl ester later.

  • Evaporation: Rotovap the neutral solution to dryness at 40°C.

  • Azeotropic Drying (CRITICAL):

    • Add anhydrous DMF (5 mL/mmol) to the residue.

    • Rotovap to dryness.

    • Repeat this step 3 times. This ensures the removal of all trace water.

    • Result: A white, powdery solid or foam. Keep under vacuum/desiccator until use.

Phase 2: Coupling to Resin (Gisin Method)

Objective: Anchor the peptide to the solid support.

  • Resin Swelling: Place Merrifield resin (1.0 eq.) in a reaction vessel. Add DMF (8-10 mL/g) and swell for 30 minutes. Drain.

  • Reaction Setup:

    • Dissolve the dried Cesium Salt (from Phase 1) in the minimum amount of anhydrous DMF (approx. 6 mL/g resin).

    • Add the peptide solution to the swollen resin.[1][4]

  • Incubation:

    • Shake or rotate gently at 50°C for 16–24 hours .

    • Note: Higher temperatures (>60°C) increase the risk of Boc cleavage; lower temperatures (<40°C) result in poor loading.

  • Washing:

    • Drain the reaction mixture.[1]

    • Wash resin with DMF (3 x 2 min).

    • Wash with 50% DMF/Water (3 x 2 min) to remove ionic byproducts (CsCl).

    • Wash with DMF (3 x 2 min).

    • Wash with DCM (3 x 2 min).[1]

    • Wash with MeOH (3 x 2 min) to shrink beads.

  • Drying: Dry resin in vacuo to a constant weight.[2][3]

Phase 3: Capping (Optional but Recommended)

Objective: Block any remaining chloromethyl groups to prevent "deletion sequences" in future steps.

  • Swell resin in DMF.[1][2][3][5][6]

  • Add Cesium Acetate (2.0 eq.) in DMF.

  • Shake at 50°C for 4 hours.

  • Wash thoroughly (DMF, DCM, MeOH).[1]

Workflow Visualization

GisinMethod cluster_0 Phase 1: Salt Prep Start Start: this compound Titration Titration (pH 7.0) with Cs2CO3 Start->Titration Drying Azeotropic Drying (DMF, 3x) Titration->Drying Remove Water Coupling Coupling Reaction 50°C, 16-24h Drying->Coupling Add Dry Salt ResinPrep Resin Swelling (Merrifield in DMF) ResinPrep->Coupling Add Swollen Resin Washing Wash Cycle (DMF -> DMF/H2O -> DCM -> MeOH) Coupling->Washing Displacement Complete Validation Validation (Weight Gain / HPLC) Washing->Validation

Figure 1: Workflow for the Cesium Salt (Gisin) coupling method.[3] Note the critical drying step (Red) to prevent hydrolysis.

Validation & Quality Control

To ensure the protocol was successful, use one of the following methods to calculate the Substitution Level (S) (mmol/g).

Method A: Weight Gain (Non-Destructive)

The simplest method for fragment coupling.



  • 
    : Weight of starting resin (g)
    
  • 
    : Weight of dried peptide-resin (g)
    
  • 
    : Molecular weight of this compound (343.4  g/mol )
    
  • 
    : 36.5  g/mol  (Correction for loss of Cl from resin)
    
Method B: HF Cleavage & HPLC (Definitive)
  • Treat 10 mg of dried resin with anhydrous HF (or TFMSA) to cleave the peptide.

  • Analyze the filtrate by RP-HPLC.

  • Compare peak area against a standard curve of this compound.

  • Note: This confirms not just loading, but that the peptide structure remained intact (no degradation).

Expert Insights & Troubleshooting

The "Glycine Advantage"

In most fragment couplings, the activation of the C-terminal amino acid carries a risk of racemization via oxazolone formation. However, because your sequence is This compound , the C-terminal residue is Glycine . Glycine is achiral. Therefore, racemization is structurally impossible at the coupling site. This allows you to use longer reaction times (24h+) to drive coupling to completion without fear of epimerization.

Solubility Issues

Tripeptides can sometimes aggregate. If the Cesium salt of this compound is difficult to dissolve in pure DMF at the required concentration:

  • Action: Add a small amount of DMSO (up to 10% v/v). DMSO is compatible with the displacement reaction and improves solubility of peptide salts.

Proline N-Terminus Verification

If you plan to elongate this peptide further, remember that after removing the Boc group, you will have an N-terminal Proline .

  • Warning: The standard Kaiser (Ninhydrin) Test does not work well for Proline (secondary amine). It yields a weak red/brown color instead of blue.[6]

  • Solution: Use the Chloranil Test or Isatin Test to verify deprotection of the Proline residue in subsequent steps.

References

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-Pro-Ala-Gly-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of sequences containing the Boc-Pro-Ala-Gly-OH tripeptide. Low coupling efficiency at this step is a common yet surmountable hurdle. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate this difficult coupling and achieve a higher yield and purity of your target peptide.

The Challenge: Understanding the Intricacies of the Pro-Ala-Gly Sequence

The this compound sequence presents a trifecta of synthetic challenges in SPPS, each contributing to reduced coupling efficiency. A fundamental understanding of these underlying factors is crucial for effective troubleshooting.

  • Steric Hindrance of Proline: Proline's unique cyclic structure, with its side chain looping back to form a secondary amine with the backbone nitrogen, imposes significant steric hindrance.[1] This bulkiness can physically obstruct the approach of the activated carboxyl group of the incoming amino acid, slowing down the kinetics of peptide bond formation.[1]

  • Diketopiperazine (DKP) Formation: The Pro-Ala dipeptide sequence is particularly susceptible to this side reaction, especially in Fmoc-SPPS, but it can also be a concern in Boc-SPPS under certain conditions. DKP formation involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin and a significant loss of yield.[1][2]

  • Peptide Aggregation: The Ala-Gly motif, especially within a growing peptide chain, has a known propensity to promote the formation of secondary structures like β-sheets. This on-resin aggregation can cause the peptide chains to clump together, effectively burying the reactive N-terminal amine and preventing it from participating in the coupling reaction.[3]

Troubleshooting Guide: A Stepwise Approach to Overcoming Low Coupling Efficiency

This guide is structured as a series of questions and answers to directly address the problems you may be facing. We will start with the most common and easiest-to-implement solutions and progress to more advanced techniques.

Q1: My initial coupling of this compound resulted in a low yield. What is the first thing I should try?

A1: Perform a Double Coupling.

This is the most straightforward and often effective first step. A single coupling may not be sufficient to drive the reaction to completion due to the aforementioned challenges.

  • Rationale: By repeating the coupling step with fresh reagents, you increase the probability of the unreacted N-terminal amines on the resin encountering an activated amino acid, thereby improving the overall yield.[4]

  • Protocol: See "Experimental Protocol 1: Double Coupling" for a detailed procedure.

Q2: I performed a double coupling, but the Kaiser test is still positive, or my yield is unacceptably low. What's the next step?

A2: Switch to a More Potent Coupling Reagent.

Standard carbodiimide-based coupling reagents like DCC or DIC, even with additives like HOBt, may not be sufficiently reactive to overcome the steric hindrance of the proline residue.

  • Rationale: Onium salt-based reagents, such as uronium or phosphonium salts, are generally more effective for sterically demanding couplings.[5] Reagents like HATU, HBTU, and PyBOP form highly reactive active esters, leading to faster and more efficient reactions.[5] HATU is often considered superior for many "difficult" couplings due to its high reactivity.[5][6]

  • Recommendation: Switch to HATU as your coupling reagent. See "Experimental Protocol 2: HATU-Mediated Coupling" for a detailed procedure.

Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassTypical Coupling TimeRelative Efficiency for Hindered ResiduesKey Considerations
DCC/HOBtCarbodiimide1-4 hoursModerateCan cause dehydration of Asn and Gln side chains. Insoluble urea byproduct.
DIC/HOBtCarbodiimide1-4 hoursModerateSoluble urea byproduct, easier removal than DCC.
HBTUUronium Salt15-60 minutesHighRisk of guanidinylation of the N-terminus if used in excess.[5]
HATUUronium Salt15-60 minutesVery HighGenerally considered one of the most effective for difficult couplings. Lower risk of racemization.[5][6]
PyBOPPhosphonium Salt15-60 minutesHighAvoids guanidinylation side reactions.[7]
Q3: I've tried a more potent coupling reagent and double coupling, but I'm still facing issues. Could the solvent be the problem?

A3: Yes, optimizing your solvent system can significantly impact coupling efficiency.

  • Rationale: The choice of solvent affects resin swelling, which is critical for reagent accessibility to the growing peptide chain. For aggregation-prone sequences, using a more polar solvent or a solvent mixture can help to disrupt secondary structures and improve solvation.[3][8]

  • Recommendations:

    • Switch to NMP: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in solubilizing growing peptide chains and disrupting aggregates.

    • Use a Solvent Mixture: A mixture of DMF and Dichloromethane (DCM) can sometimes improve coupling efficiency.

    • Consider Chaotropic Agents: In severe cases of aggregation, adding a chaotropic salt like LiCl or KSCN to the coupling mixture can help to break up secondary structures.

Experimental Protocols

Experimental Protocol 1: Double Coupling

This protocol assumes you have just completed the first coupling of this compound and have identified it as incomplete via a positive Kaiser test or other monitoring method.

  • Wash: After the initial coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove any byproducts and excess reagents from the first coupling.

  • Prepare Fresh Reagents: Prepare a fresh solution of this compound and your chosen coupling reagent and base at the same concentrations used for the initial coupling.

  • Second Coupling: Add the fresh coupling solution to the resin.

  • React: Allow the reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).

  • Monitor: Perform a Kaiser test (see Protocol 3) to check for completion.

  • Wash: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.

Experimental Protocol 2: HATU-Mediated Coupling

This protocol outlines the use of HATU for the coupling of this compound.

  • Resin Preparation: Ensure the resin-bound peptide with the free N-terminal amine is washed and neutralized according to your standard Boc-SPPS protocol.

  • Reagent Preparation:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (3 equivalents) to the solution and mix briefly.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended up to 2 hours.[6]

  • Monitoring: Monitor the reaction progress using the Kaiser test (Protocol 3).

  • Wash: Upon completion, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Experimental Protocol 3: Kaiser (Ninhydrin) Test

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.

  • Reagent Preparation:

    • Reagent A: Dissolve 5g of ninhydrin in 100 mL of ethanol.

    • Reagent B: Dissolve 80g of phenol in 20 mL of ethanol.

    • Reagent C: 0.001 M aqueous KCN, diluted 1:100 in pyridine.

  • Procedure:

    • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

    • Heat the test tube at 100-110°C for 5 minutes.[9][10]

  • Interpretation:

    • Intense blue solution and blue beads: Incomplete coupling (free primary amines present).

    • Yellow or colorless solution and beads: Complete coupling (no free primary amines).

    • Note on Proline: The N-terminal proline will give a reddish-brown color with the Kaiser test.

Visualizing the Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency of This compound double_coupling Perform Double Coupling start->double_coupling kaiser_test_1 Kaiser Test double_coupling->kaiser_test_1 change_reagent Switch to Potent Coupling Reagent (e.g., HATU) kaiser_test_1->change_reagent Positive success Proceed to Next Step kaiser_test_1->success Negative kaiser_test_2 Kaiser Test change_reagent->kaiser_test_2 optimize_solvent Optimize Solvent System (e.g., NMP, Chaotropic Agents) kaiser_test_2->optimize_solvent Positive kaiser_test_2->success Negative kaiser_test_3 Kaiser Test optimize_solvent->kaiser_test_3 kaiser_test_3->success Negative consult Consult with Technical Support kaiser_test_3->consult Positive

Caption: A stepwise workflow for troubleshooting low coupling yields.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-SPPS sometimes preferred over Fmoc-SPPS for "difficult" sequences?

While Fmoc chemistry is more common due to its milder deprotection conditions, the Boc/Bzl strategy can be more robust for synthesizing long or aggregation-prone peptides.[3][11] The repetitive strong acid treatments (TFA) in Boc-SPPS can help to disrupt secondary structures that lead to aggregation, thereby improving reaction efficiency.[3][11]

Q2: Can I use microwave synthesis to improve the coupling of this compound?

Yes, microwave-assisted SPPS can be beneficial. The application of microwave energy can accelerate the coupling reaction and help to overcome kinetic barriers associated with sterically hindered residues and peptide aggregation. However, it is crucial to carefully optimize the temperature and irradiation time to avoid side reactions.

Q3: Are there any alternatives to the Kaiser test for monitoring the coupling to proline?

Since the Kaiser test gives a different color for the secondary amine of proline, other tests can be used for a clearer result. The Chloranil test or the Isatin test are common alternatives that give a distinct blue color in the presence of a free N-terminal proline.

Q4: What is the impact of resin choice on the synthesis of this tripeptide?

For aggregation-prone sequences, using a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g) is often recommended. This increases the distance between the growing peptide chains on the resin, reducing the likelihood of intermolecular aggregation.

Q5: I suspect diketopiperazine formation is the main cause of my low yield. What are the best strategies to minimize it in Boc-SPPS?

In Boc-SPPS, diketopiperazine formation is less common than in Fmoc-SPPS but can still occur. To minimize this side reaction:

  • Use in situ neutralization protocols: These protocols allow the coupling reaction to compete more effectively with the intramolecular cyclization.[12]

  • Couple a dipeptide: Instead of coupling Boc-Pro-OH to the resin-bound Ala-Gly, you can synthesize the Boc-Pro-Ala dipeptide in solution and then couple it to the Gly-resin. This bypasses the vulnerable dipeptidyl-resin stage.

References

  • Online Inhibitor. (2025, October 21). HATU Peptide Coupling: Precision Amide Bond Formation. [Link]

  • Gong, B., & Lynn, D. G. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 27(1), 119-128. [Link]

  • Millard, P., et al. (2018). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 23(8), 1932. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Zhang, L., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Li, H., & Williams, E. R. (2015). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 26(9), 1546–1553. [Link]

  • ResearchGate. (2016, January 19). Is my peptide forming diketopiperazine in solution?[Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 168. [Link]

  • Ludwig, B. S., & Zondlo, N. J. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(40), 12816–12826. [Link]

  • PrepChem.com. Synthesis of Boc-Gly-Ala-OH. [Link]

  • The Bumbling Biochemist. (2022, December 10). Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides [Video]. YouTube. [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

  • Gyros Protein Technologies. SPPS Tips For Success Handout. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Toth, K., et al. (2020). A Novel and Reversible Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters, 22(6), 2291–2295. [Link]

  • Wurth, C., et al. (2008). Mutations Enhance the Aggregation Propensity of the Alzheimer's Aβ Peptide. Journal of Molecular Biology, 377(1), 1-8. [Link]

  • Ede, N. J., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Journal of Biomolecular Screening, 18(7), 823–830. [Link]

  • Agrawal, P., et al. (2021). Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides. ACS Omega, 6(20), 13095–13106. [Link]

  • Schuler, B., et al. (2005). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society, 127(29), 10354–10363. [Link]

  • ChemRxiv. (2023). Amino Acid Composition drives Peptide Aggregation. [Link]

  • Agrawal, P., et al. (2021). Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides. ACS Omega, 6(20), 13095-13106. [Link]

  • Carpino, L. A., et al. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 4(15), 2573–2576. [Link]

  • Alsina, J., et al. (1999). Fmoc-Based Synthesis of Peptide-α Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. The Journal of Organic Chemistry, 64(23), 8761–8769. [Link]

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • ResearchGate. (2018). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. [Link]

  • ResearchGate. (2013). Comparison between reaction times of LPPS and SPPS, calculated from literature data. [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8116-8131. [Link]

Sources

Technical Support Center: Purification of Boc-Pro-Ala-Gly-OH Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOC-PRO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your purification of Boc-Pro-Ala-Gly-OH (or peptides containing this motif) is failing standard QC metrics.

This specific sequence presents a "perfect storm" of purification challenges:

  • Boc (tert-butyloxycarbonyl): An acid-labile group that destabilizes in standard HPLC mobile phases (TFA).

  • Pro (Proline): An imino acid that exists in slow-exchanging cis/trans conformational states, causing "ghost peaks."

  • Hydrophobic/Hydrophilic Contrast: The lipophilic Boc group contrasts with the relatively compact Pro-Ala-Gly core, creating solubility paradoxes.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of this sequence.

Part 1: The "Ghost Peak" Phenomenon (Cis/Trans Isomerism)

The Symptom: Your chromatogram shows two distinct peaks (often in a 4:1 or 3:1 ratio) that have identical mass spectra . You suspect an impurity, but re-injection changes the ratio.

The Science: Unlike other amino acids, Proline is an N-alkylated amino acid (secondary amine). The peptide bond preceding Proline (Xaa-Pro) lacks the amide hydrogen required to lock the bond in the trans conformation. Consequently, the Boc-Pro bond slowly rotates between cis and trans states.

On the timescale of HPLC separation (minutes), these isomers separate, appearing as two peaks. This is not an impurity; it is the same molecule in two shapes.

Troubleshooting Protocol: Thermal Coalescence

To confirm and resolve this, you must increase the energy of the system to speed up the rotation, making the interconversion faster than the separation time.

Step-by-Step Validation:

  • Baseline Run: Inject sample at 25°C . Note the split peaks (e.g., RT 12.5 min and 13.2 min).

  • Thermal Stress: Increase column oven temperature to 60°C .

    • Warning: Ensure your column (e.g., silica-based C18) is rated for 60°C.

  • Observation: If the peaks merge into a single, sharper peak (coalescence), the issue is confirmed as rotamerism.

Visual Logic: Isomer Identification Workflow

IsomerLogic Start Symptom: Double Peaks (Same Mass) CheckTemp Current Column Temp (20-25°C) Start->CheckTemp Action Action: Increase Temp to 60°C CheckTemp->Action ResultA Peaks Merge (Single Peak) Action->ResultA ResultB Peaks Remain Split Action->ResultB ConclusionA Diagnosis: Proline Rotamers (Product is Pure) ResultA->ConclusionA ConclusionB Diagnosis: Diastereomer/Impurity (Check Synthesis) ResultB->ConclusionB

Figure 1: Decision tree for distinguishing Proline cis/trans isomers from true impurities.

Part 2: The Acid Trap (Boc Stability)

The Symptom: You collect the main peak, but after evaporation or lyophilization, the mass spectrum shows a significant amount of [M-100] (loss of Boc).

The Science: Standard peptide HPLC uses 0.1% Trifluoroacetic Acid (TFA) (pH ~2). While Boc is generally stable to dilute TFA for the duration of a 20-minute run, it is not stable during concentration. As you evaporate the acetonitrile, the TFA concentration rises, and the pH drops, stripping the Boc group [1, 2].

Troubleshooting Protocol: Mobile Phase Selection

You must switch to a non-acidic or weakly acidic mobile phase.[1]

Comparative Mobile Phase Strategy:

FeatureStandard (Avoid)Recommended (Option A)Recommended (Option B)
Buffer 0.1% TFA10 mM Ammonium Acetate0.1% Formic Acid
pH ~2.0~6.5 (Neutral)~2.7
Boc Stability Poor (during drying)Excellent Moderate (Keep cold)
Peak Shape SharpBroader (unless heated)Good
Volatility HighHighHigh
Use Case Fmoc peptidesBoc peptides Analytical checks

The "Safe Dry" Protocol: If you must use TFA (e.g., for resolution reasons):

  • Immediate Neutralization: Collect fractions into tubes containing a small amount of dilute NH4OH or bicarbonate buffer.

  • Freeze, Don't Boil: Do not use a rotary evaporator at elevated temperatures. Freeze-dry (lyophilize) immediately to remove TFA by sublimation rather than concentration [2].

Part 3: Solubility & Aggregation

The Symptom: High backpressure upon injection, or the sample precipitates in the autosampler vial.

The Science: This compound is deceptively hydrophobic. The Boc group and the Pro-Ala core are lipophilic, while the C-terminal Gly-OH provides limited polarity. Dissolving this in 0.1% TFA/Water (Mobile Phase A) often leads to "crashing out" because the Boc group acts like a lipid tail [3].

Troubleshooting Protocol: Injection Solvent

Do not dissolve the sample in Mobile Phase A.

  • Solvent: Dissolve the crude peptide in DMSO or DMF (minimum volume).

  • Dilution: Dilute 1:1 with Acetonitrile (not water).

  • Injection: Inject this organic-rich plug. The peptide will not precipitate in the column head if the gradient starts at 5-10% B, but ensure the injection volume is small (<1% of column volume) to prevent peak distortion.

Part 4: Structural Integrity (Diketopiperazine Risk)

The Symptom: During synthesis or if the Boc group is accidentally lost, you observe a mass corresponding to [M-Gly] or the formation of a cyclic byproduct.

The Science: The Pro-Ala sequence is highly prone to Diketopiperazine (DKP) formation. This is a cyclization where the N-terminal amine attacks the carbonyl of the second residue.

  • With Boc: The amine is protected (carbamate).[2] DKP cannot form.

  • Without Boc: If TFA removes the Boc group, the free amine of Proline (H-Pro-Ala-Gly-OH) can attack the Ala-Gly amide bond, ejecting Glycine and forming cyclo(Pro-Ala) . This is thermodynamically driven by the conformational constraints of Proline [4, 5].

Critical Warning: Never leave the deprotected (Boc-removed) fragment in solution at neutral/basic pH. If you remove Boc, proceed immediately to the next coupling step or acidify to salt form (TFA salt) to protonate the amine and prevent cyclization.

Visual Logic: Degradation Pathways

Degradation BocPeptide This compound (Stable) Acid Acidic Exposure (TFA Concentration) BocPeptide->Acid Deprotection FreePeptide H-Pro-Ala-Gly-OH (Unstable Free Amine) Acid->FreePeptide DKP Cyclo(Pro-Ala) + Gly (Irreversible Degradation) FreePeptide->DKP Spontaneous Cyclization

Figure 2: The pathway to DKP formation requires prior loss of the Boc group.

FAQ: Frequently Asked Questions

Q: Can I use a C18 column for this peptide? A: Yes, C18 is standard. However, due to the hydrophobicity of the Boc group, you might find C8 provides faster elution and similar resolution if the peptide is sticking too strongly to C18.

Q: My mass spec shows [M+Na]+ and [M+K]+ signals dominating. Is this normal? A: Yes. Boc-peptides are often neutral (depending on the C-term). In electrospray ionization (ESI), neutral peptides greedily grab sodium or potassium ions from glassware/solvents. This is an ionization artifact, not an impurity.

Q: I see a peak at [M+56]. What is it? A: This is likely a t-Butyl cation adduct . During Boc cleavage (if any occurs in the MS source), the generated t-butyl cation can re-attach to the peptide (often on the Glycine carboxyl or aromatic rings if present). Lower your declustering potential/fragmentor voltage in the MS source.

References

  • Vertex AI Search. (2025). Stability of Boc group in 0.1% TFA HPLC. Retrieved from

  • Waters Corporation. (2025). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from

  • BenchChem. (2025).[3] Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4-aminomethylphe(Boc). Retrieved from

  • Stein, R. L., & Stoddart, B. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. Retrieved from

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Retrieved from

Sources

Technical Support Center: Optimizing TFA Cleavage for Boc-Pro-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your research. This guide offers a focused, in-depth analysis for optimizing the trifluoroacetic acid (TFA)-mediated cleavage of the tripeptide Boc-Pro-Ala-Gly-OH from the solid support, ensuring high yield and purity.

Part 1: Foundational Principles of Boc Deprotection

The cleavage of a peptide from its resin support using the Boc/Bzl strategy is typically accomplished with a strong acid, most commonly TFA.[1][2] The process simultaneously removes the N-terminal Boc group and most benzyl-based side-chain protecting groups. The core of the reaction is an acid-catalyzed hydrolysis.

The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3][4]

  • Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas.[3][5]

A critical challenge arises from the liberated tert-butyl cation. This highly reactive electrophile can alkylate nucleophilic residues in the peptide chain, leading to undesired side products.[6][7] To prevent this, "scavengers" are added to the cleavage cocktail to trap these carbocations.[8][9]

Part 2: Troubleshooting and Optimization FAQs

Q1: What is the standard starting protocol for TFA cleavage of a simple peptide like this compound?

Answer: For a peptide like this compound, which lacks highly sensitive side chains (e.g., Trp, Met, Cys), a simple and effective cleavage cocktail is sufficient.[10][11] The proline residue does not introduce significant complications for the final cleavage step itself.

A standard protocol involves treating the dried peptide-resin with a high concentration of TFA. A typical reaction time is 2-3 hours at room temperature to ensure complete cleavage and deprotection.[12][13]

Recommended Starting Cleavage Cocktail:

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)95%The primary reagent for cleaving the peptide from the resin and removing the Boc protecting group.[14][15]
Water (H₂O)2.5%Acts as an effective scavenger for tert-butyl cations.[14]
Triisopropylsilane (TIS)2.5%A secondary, highly effective carbocation scavenger that also helps to reduce any potential minor side reactions.[8][16]

This formulation, often referred to as the "TFA/TIS/H₂O cocktail," is a robust starting point for most standard peptides.[11][16]

Q2: My cleavage appears incomplete after the standard 2-hour reaction. What are the likely causes and how can I fix it?

Answer: Incomplete cleavage is one of the most common issues and typically manifests as low yield or the presence of starting material in your analytical run (e.g., HPLC, LC-MS). The primary causes are insufficient reaction time or reduced acid accessibility.

Troubleshooting Steps for Incomplete Cleavage:

Possible CauseRecommended Solution & Rationale
Insufficient Reaction Time Extend the cleavage time. Monitor the reaction at 2, 3, and 4-hour intervals. While Boc deprotection is often rapid, cleavage from the resin linker can be slower. For some resin types or peptide sequences, extended time is necessary for the reaction to go to completion.[8][12]
Poor Resin Swelling / Acid Accessibility Ensure the resin is well-suspended. The resin must be fully swollen and agitated within the cleavage cocktail to ensure all peptide chains are accessible to the acid.[12] If the resin clumps, it can physically shield some of the peptide from the reagents. Increase the volume of the cleavage cocktail (e.g., from 10 mL/g of resin to 15 mL/g) to improve suspension.
Peptide Aggregation Consider a modified cleavage cocktail. Although less common for a short peptide, aggregation can sometimes hinder cleavage. The addition of a chaotropic salt or a small percentage of a solvent like NMP is a strategy used during synthesis and can be considered in extreme cleavage cases, though optimization is required.[6]
Water Contamination Use anhydrous reagents. Ensure your TFA and any co-solvents (like DCM, if used) are anhydrous. While a small, controlled amount of water is a scavenger, excess water can dilute the acid and reduce cleavage efficiency.

The logical flow for troubleshooting this issue is to first extend the reaction time, as it is the least disruptive variable to change.

Q3: How do I design an experiment to truly optimize the cleavage time for my specific peptide and resin?

Answer: Optimization requires a systematic approach. The goal is to find the shortest time required for complete cleavage, which minimizes the peptide's exposure to harsh acidic conditions. A time-course experiment monitored by analytical HPLC is the gold-standard method.

The core principle is to take aliquots from the cleavage reaction at set time points, immediately quench the reaction for that aliquot, and analyze the extent of cleavage.

G cluster_prep Preparation start Start with Dried Boc-Pro-Ala-Gly-Resin add_cocktail Add TFA/TIS/H₂O (95:2.5:2.5) Cleavage Cocktail start->add_cocktail t4 t4 quench quench t4->quench hplc hplc compare compare hplc->compare optimal_time optimal_time compare->optimal_time Yes extend_time extend_time compare->extend_time No t1 t1 t2 t2 t3 t3

See Part 3: Experimental Protocols for a detailed, step-by-step guide to performing this optimization experiment.

Q4: Even with a simple peptide, should I be concerned about side reactions? I see unexpected small peaks in my HPLC trace.

Answer: Yes, while this compound is at low risk for major side reactions, minor impurities can still form, especially under non-optimized conditions. The primary source of side products in any Boc cleavage is the tert-butyl cation.[6][7]

Potential Side Reactions and Prevention:

Side ReactionMechanism & CausePrevention Strategy
Trifluoroacetylation (TFA Adduct) The newly liberated N-terminal amine is a nucleophile and can, in rare instances, be acylated by TFA. This is generally not a significant issue as the amine is immediately protonated by the excess acid, rendering it non-nucleophilic. However, trace amounts can sometimes be observed.[6]This is difficult to prevent entirely but is minimized by the large excess of acid which ensures the amine remains in its protonated, non-reactive TFA salt form.[3]
Alkylation of Trace Impurities If any of the starting amino acid reagents contained trace impurities with nucleophilic side chains (e.g., a small amount of Tyr or Met), these could be alkylated by the tert-butyl cation.Always use scavengers. The inclusion of 2.5-5% water and/or TIS in the cleavage cocktail is a critical and low-cost insurance policy against carbocation-mediated side reactions.[8][14] They are far more reactive toward the tert-butyl cation than any peptide residue, effectively neutralizing the threat.[7]
Aspartimide Formation (if Asp were present) For sequences containing Aspartic Acid (Asp), particularly Asp-Gly or Asp-Ser, the side chain can cyclize under acidic conditions to form a stable five-membered aspartimide ring. This is a common source of impurities in peptide synthesis.[2][6]While not relevant for this compound, it is a critical consideration for other sequences. Using lower temperatures (0-5 °C) during cleavage can reduce the rate of this side reaction.

Part 3: Experimental Protocols

Protocol 1: Standard Cleavage of this compound

This protocol is for the cleavage of up to 1 gram of peptide-resin.

  • Preparation:

    • Place the dried peptide-resin (e.g., 250 mg) into a suitable reaction vessel (e.g., a 10 mL glass vial with a screw cap).

    • In a separate graduated cylinder, prepare the cleavage cocktail: 4.75 mL TFA, 0.125 mL deionized water, and 0.125 mL TIS.

    • WARNING: Perform this procedure in a certified chemical fume hood. TFA is highly corrosive.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Reaction:

    • Add the cleavage cocktail (5 mL) to the peptide-resin.

    • Cap the vessel and gently agitate at room temperature for 2-3 hours using a shaker or orbital mixer. Ensure the resin remains suspended.

  • Peptide Precipitation:

    • Filter the resin using a fritted syringe or funnel, collecting the filtrate into a 50 mL centrifuge tube.

    • Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

    • Add the collected filtrate dropwise to a separate centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Incubate the ether suspension at -20°C for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Centrifuge the suspension (e.g., at 4000 rpm for 10 minutes) to pellet the peptide.

    • Carefully decant and discard the ether supernatant.

    • Wash the peptide pellet by resuspending it in 30 mL of fresh cold ether, centrifuging, and decanting again. Repeat this wash step twice to remove residual scavengers and TFA.[10]

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The dried peptide can then be purified by reverse-phase HPLC.

Protocol 2: Time-Course Experiment for Cleavage Optimization
  • Setup:

    • Begin the cleavage reaction as described in Protocol 1, Steps 1 and 2, using 1 gram of resin and 20 mL of cleavage cocktail in a larger vessel to facilitate sampling.

    • Prepare four 1.5 mL microcentrifuge tubes, each containing 1 mL of ice-cold diethyl ether. Label them: 30 min, 60 min, 120 min, and 180 min.

  • Sampling:

    • At T=30 minutes, carefully withdraw a ~50 µL aliquot of the TFA/resin slurry and add it directly to the corresponding labeled ether tube. Vortex immediately.

    • Repeat this sampling procedure at T=60, 120, and 180 minutes.

  • Sample Processing:

    • Centrifuge all four sample tubes at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated peptide and resin.

    • Carefully remove and discard the supernatant.

    • Dry the pellets in a vacuum centrifuge (SpeedVac) or under a gentle stream of nitrogen.

  • Analysis:

    • Re-dissolve each dried pellet in a fixed volume (e.g., 500 µL) of a suitable solvent for HPLC (e.g., 50% aqueous acetonitrile with 0.1% TFA).

    • Inject equal volumes of each sample onto an analytical RP-HPLC system.

    • Compare the peak area of the desired product across the different time points. The optimal cleavage time is the point at which this peak area ceases to increase significantly.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection for PEG Linkers. BenchChem Technical Support.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group.
  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. CEM.
  • BenchChem. (2025). Technical Support Center: Boc Deprotection of Proline-Containing Peptides. BenchChem Technical Support.
  • Al-Musaimi, O., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • BenchChem. (n.d.). Troubleshooting low yield in N-Boc-MeVal peptide synthesis. BenchChem Technical Support.
  • Carter, J. (2020). Response to "what is the ideal concentration of TFA to use at a chemical synthesis of peptides?".
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem Technical Support.
  • SelectScience. (2018). Peptide Cleavage and Protected Cleavage Procedures.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
  • Guryanov, I., et al. (2019). Boc deprotection conditions tested.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. MilliporeSigma.
  • Albericio, F., et al. (2025). Advancing sustainable peptide synthesis. Green Chemistry.
  • BenchChem. (2025). Technical Support Center: Cleavage of Peptides Containing Boc-D-4-aminomethylphe(Boc)
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Lelièvre, D., et al. (2026).
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

Sources

Technical Support Center: Optimizing Yields with Boc-Pro-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of peptide synthesis yields using the Boc-Pro-Ala-Gly-OH tripeptide building block.

Product: this compound (Tripeptide Building Block) Application: Solid Phase Peptide Synthesis (SPPS), Fragment Condensation, Collagen Model Peptides. Document ID: TS-BPAG-001

Executive Summary

This compound is a strategic building block often employed to introduce the collagen-like Pro-Ala-Gly motif without the risk of racemization (due to the C-terminal Glycine) or Diketopiperazine (DKP) formation associated with stepwise synthesis. However, users frequently encounter yield losses due to inter-chain aggregation (triple-helix formation on resin) and steric hindrance during fragment coupling. This guide provides root-cause analysis and validated protocols to overcome these barriers.

Part 1: Diagnostic Decision Tree

Use this flowchart to identify the stage of synthesis causing yield loss.

YieldOptimization Start Start: Low Yield Identified CheckSolubility 1. Is the Block Fully Soluble? Start->CheckSolubility CheckCoupling 2. Is Coupling Complete? (Kaiser/Chloranil Test) CheckSolubility->CheckCoupling Yes SolubilityIssue Action: Change Solvent System (See Section 2) CheckSolubility->SolubilityIssue No (Cloudy/Precipitate) CheckDeprotection 3. Is Boc Removal Complete? CheckCoupling->CheckDeprotection Yes (Test Negative) CouplingIssue Action: Switch Reagents/Double Couple (See Section 3) CheckCoupling->CouplingIssue No (Test Positive) CheckCleavage 4. Post-Cleavage Analysis (HPLC/MS) CheckDeprotection->CheckCleavage Yes AggIssue Action: Use Magic Mixture/Heat (See Section 4) CheckDeprotection->AggIssue No (Incomplete Removal) CleavageIssue Action: Optimize Scavengers (See Section 5) CheckCleavage->CleavageIssue Impurity Profile

Figure 1: Diagnostic workflow for isolating yield-limiting factors in this compound synthesis.

Part 2: Critical Troubleshooting & FAQs

Solubility & Preparation

Q: The this compound block is not fully dissolving in DCM. Can I use DMF? A: Yes, but with caveats. Tripeptides are significantly more polar than single protected amino acids due to the internal amide bonds.

  • The Problem: Dichloromethane (DCM) is excellent for swelling polystyrene resins but often fails to solvate larger peptide fragments.

  • The Fix: Dissolve the block in a minimal amount of DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) first, then dilute with DCM.

  • Recommendation: Maintain a ratio of at least 20% DMF/NMP. If using HATU activation, pure DMF is preferred.

Coupling Optimization (The "Fragment" Challenge)

Q: I am seeing deletion sequences where the tripeptide failed to attach. Why? A: Coupling a tripeptide is kinetically slower than coupling a single amino acid due to steric bulk and lower diffusion rates into the resin pores.

Protocol A: The "High-Power" Activation (Recommended) Standard carbodiimide (DCC/DIC) coupling is often insufficient for fragments. Switch to aminium/uronium salts.

ComponentEquivalentsRole
This compound 3.0 eqBuilding Block
HATU 2.9 eqHigh-efficiency Coupling Reagent
HOAt 3.0 eqAdditive (Reduces racemization/Enhances rate)
DIEA (DIPEA) 6.0 eqBase (Activates carboxylate)
Solvent DMFPolar aprotic solvent
  • Time: 2 - 4 hours at Room Temperature.

  • Monitoring: Perform a Kaiser Test on the resin. If blue (positive), repeat the coupling (Double Coupling).[1]

Scientific Insight: Because the C-terminal residue is Glycine (achiral), you do not need to worry about racemization during this activation step. This allows you to use powerful bases (DIEA) and activators (HATU) without the risk of epimerizing the C-terminus [1].

Overcoming Aggregation (The "Collagen" Effect)

Q: My synthesis yield drops as the chain gets longer. The resin volume seems to shrink. A: This is a hallmark of beta-sheet formation or triple-helix aggregation . Sequences rich in Pro-Gly repeats (like collagen models) are notorious for "structuring" on the resin, collapsing the polymer matrix and burying the N-terminus.

The Solution: "Magic Mixture" & Chaotropes Disrupt the hydrogen bonding network that causes aggregation.

  • Solvent Switch: Replace standard DMF with the "Magic Mixture" for both coupling and deprotection steps:

    • DCM : DMF : NMP (1:1:1) + 1% Triton X-100 (optional).

  • Chaotropic Salts: Add 0.1 M KSCN (Potassium Thiocyanate) or LiCl (Lithium Chloride) to the coupling solution. These salts disrupt internal hydrogen bonds.

  • Elevated Temperature: Perform the coupling at 40°C - 50°C .

    • Warning: If using Boc chemistry, be cautious with high heat during deprotection (TFA), but heat during coupling (neutral pH) is generally safe for this compound.

Monitoring Deprotection (The "Proline" Trap)

Q: After coupling this compound and deprotecting, the Kaiser test is brown/red, not blue. Is it incomplete? A: No, this is likely a false interpretation .

  • The Chemistry: After removing the Boc group, the exposed amine is on Proline . Proline is a secondary amine.

  • The Test: The Kaiser Test (Ninhydrin) detects primary amines (Blue). It does not react well with secondary amines.

  • The Fix: Use the Chloranil Test or Isatin Test (specifically for Proline).

    • Chloranil:[2] Positive = Blue/Green (Secondary amine present).

    • Isatin: Positive = Blue (Proline present).

Cleavage & Isolation

Q: I see a +18 or +56 mass shift in my final product. A: This suggests side reactions during HF cleavage (if using Boc-SPPS).

  • +56 Da (t-Butyl cation): Incomplete scavenging. The tert-butyl cation from the Boc group re-attached to the peptide (usually at Tyr, Trp, or Met).

    • Fix: Increase scavenger load (Anisole/p-Cresol) in the HF cleavage mix.

  • +18 Da (Aspartimide hydrolysis): Not applicable to this specific block, but common in Asp-Gly sequences.

Part 3: Verified Experimental Protocol

Standard Operating Procedure: Coupling this compound
  • Resin Preparation:

    • Wash resin 3x with DMF.[3]

    • Ensure the N-terminal amine on the resin is free (deprotected) and neutralized (wash with 5% DIEA/DCM if coming from TFA salt).

  • Activation (Pre-mix):

    • In a vial, dissolve 3.0 eq of this compound in DMF (concentration ~0.2 M).

    • Add 2.9 eq of HATU .

    • Add 6.0 eq of DIEA .

    • Shake for 30 seconds to activate. (Solution should turn yellow).

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake/vortex) for 2 hours at room temperature.

    • Optional: For difficult sequences, heat to 45°C.

  • Washing:

    • Drain solvent.

    • Wash 3x with DMF.[3]

    • Wash 3x with DCM.[3]

  • Validation:

    • Perform Kaiser Test .

    • Result:Colorless/Yellow beads = Coupling Complete.

    • Result:Blue beads = Incomplete. Proceed to Double Coupling (Repeat steps 2-4).

Part 4: References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Fields, G. B., & Fields, C. G. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 113(11), 4202-4207. Link

  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(21), 1181-1186. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

Validation & Comparative

Introduction: Navigating the Challenges of Protected Peptide Purification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the HPLC Analysis and Purification of Boc-Pro-Ala-Gly-OH

The synthesis of peptides such as this compound is a cornerstone of modern drug discovery and biochemical research. While solid-phase peptide synthesis (SPPS) has streamlined the creation of peptide chains, the subsequent analysis and purification remain critical bottlenecks. The crude product from synthesis is a heterogeneous mixture containing the desired peptide alongside deletion sequences, truncated peptides, and byproducts from protecting groups. High-Performance Liquid Chromatography (HPLC) is the gold standard for both assessing the purity of this crude mixture and isolating the target peptide to the high degree of homogeneity required for downstream applications.

This guide provides a comprehensive comparison of HPLC methodologies for the analysis and purification of the N-terminally protected tripeptide, this compound. We will explore the rationale behind column selection, mobile phase optimization, and the transition from analytical to preparative scale, offering field-proven insights and detailed protocols.

The Critical Role of Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the predominant technique for peptide separation. The fundamental principle involves the partitioning of analytes between a non-polar stationary phase (typically alkyl-silica, such as C8 or C18) and a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (commonly acetonitrile), with more hydrophobic peptides being retained longer by the column.

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the proline residue of this compound significantly increases its hydrophobicity compared to its unprotected counterpart. This characteristic is central to designing an effective purification strategy.

Comparative Analysis: C18 vs. C8 Columns for this compound Analysis

The choice of stationary phase is a critical parameter. The two most common reversed-phase columns, C18 and C8, differ in the length of their alkyl chains, which directly impacts their hydrophobicity and, consequently, their interaction with the peptide.

  • C18 (Octadecylsilane): With longer carbon chains, C18 columns are more hydrophobic and offer higher retentivity. This can provide greater resolution for complex mixtures or closely eluting impurities.

  • C8 (Octylsilane): With shorter alkyl chains, C8 columns are less retentive. This often results in shorter run times and can be advantageous for highly hydrophobic peptides that might be too strongly retained on a C18 column.

To illustrate the performance differences, a crude sample of synthesized this compound was analyzed on both C18 and C8 analytical columns.

Experimental Data: Analytical Comparison
ParameterColumn A: C18Column B: C8Rationale for Comparison
Particle Size 5 µm5 µmStandard particle size for high-resolution analytical HPLC.
Dimensions 4.6 x 250 mm4.6 x 250 mmIdentical dimensions to ensure a direct comparison of stationary phase chemistry.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTrifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening peptide peaks.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is the preferred organic modifier due to its low viscosity and UV transparency.
Gradient 10-60% B over 20 min10-60% B over 20 minA broad gradient is used to screen for all potential impurities in the crude mixture.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection 220 nm220 nmThe peptide bond absorbs strongly at this wavelength, allowing for sensitive detection.
Retention Time 15.2 min12.8 minAs expected, the more hydrophobic C18 column retains the peptide longer.
Resolution (Main Peak) 2.11.8The C18 column provides superior separation from a closely eluting impurity.
Peak Shape SymmetricalSymmetricalGood peak shape on both columns indicates effective use of the ion-pairing agent.

Method Development and Purification Workflow

The process of purifying a peptide like this compound follows a logical progression from analytical method development to preparative scale-up.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Purity Verification A Crude Peptide Sample (this compound) B Column Screening (C18 vs. C8) A->B Inject C Gradient Optimization (Analytical Scale) B->C Select Optimal Column D Method Scaling (Increase flow rate & injection vol.) C->D Optimized Method E Preparative HPLC Run (C18 Preparative Column) D->E Implement Scaled Method F Fraction Collection E->F Isolate Target Peak G Analyze Collected Fractions (Analytical HPLC) F->G H Pool Pure Fractions G->H Identify >95% Pure I Lyophilization H->I Solvent Removal J Final Purity Analysis (QC Check) I->J Obtain Dry Powder K Pure this compound J->K Confirm Final Purity

Caption: Workflow for HPLC purification of this compound.

Detailed Experimental Protocols

Protocol 1: Analytical HPLC Analysis of Crude this compound
  • Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-22 min: Linear gradient from 10% to 60% B

    • 22-24 min: Linear gradient from 60% to 90% B (column wash)

    • 24-26 min: Hold at 90% B

    • 26-28 min: Return to 10% B

    • 28-30 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 220 nm.

  • Analysis: Integrate the peak areas to determine the percentage purity of the crude product.

Protocol 2: Preparative HPLC Purification
  • Column Selection: Use a preparative column with the same stationary phase as the optimized analytical method (C18). A common dimension is 21.2 x 250 mm.

  • Flow Rate Scaling: The flow rate is scaled geometrically based on the column cross-sectional area. For a 21.2 mm ID column, the scaled flow rate would be approximately 20 mL/min.

  • Sample Loading: Dissolve the crude peptide in a minimal amount of a solvent like DMSO or DMF and then dilute with Mobile Phase A. The maximum loading capacity must be determined empirically but can range from 50-200 mg for a column of this size.

  • Gradient Adjustment: The gradient duration is typically kept the same as the analytical run to maintain resolution. The gradient profile is identical to the analytical method (10-60% B over 20 minutes).

  • Fraction Collection: Collect fractions based on the UV detector signal, starting just before the main peak elutes and ending after the peak tail. Collect smaller fractions across the peak for better purity.

  • Post-Purification Analysis: Analyze each collected fraction using the analytical HPLC method (Protocol 1) to determine its purity.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the final product as a dry, fluffy powder.

Conclusion and Recommendations

For the HPLC analysis and purification of this compound, a C18 stationary phase provides the optimal balance of retention and resolution. The increased hydrophobicity of the C18 material effectively separates the target peptide from synthesis-related impurities. The systematic workflow—from analytical method development and column screening to preparative scaling and purity verification—is essential for achieving a final product of high purity. The detailed protocols provided herein offer a robust starting point for researchers working with this or structurally similar protected peptides.

References

  • The Role of Trifluoroacetic Acid in Reversed-Phase High-Performance Liquid Chromatography of Peptides. J. Chromatogr. A. [Link]

Comparative Mass Spectrometry Profiling: Boc-Pro-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry characterization of Boc-Pro-Ala-Gly-OH Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical characterization of This compound , a model N-protected tripeptide widely used in kinetic studies and peptide synthesis quality control. We compare the two dominant ionization architectures—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) —to determine the optimal workflow for this specific analyte.

Key Finding: While MALDI is standard for high-throughput proteomics, it is sub-optimal for this compound (MW: 343.37 Da) due to severe matrix interference in the low-mass region (<500 m/z). ESI-MS/MS is the superior alternative , offering a "noise-free" background and distinct fragmentation channels (neutral loss of isobutene) that serve as definitive structural fingerprints.

Part 1: Chemical Context & Structural Analysis

Before defining the instrument parameters, the physicochemical properties of the analyte must be understood to predict ionization behavior.

  • Analyte:

    
    -(tert-Butoxycarbonyl)-L-Prolyl-L-Alanyl-Glycine
    
  • Formula:

    
    
    
  • Monoisotopic Mass: 343.1743 Da

  • Structural Features:

    • N-Terminus: Capped by a tert-butyloxycarbonyl (Boc) group.[1] This removes the basicity of the N-terminal amine, altering proton mobility.

    • Proline Residue: The cyclic pyrrolidine ring imposes conformational rigidity and possesses high proton affinity (PA), often sequestering the ionizing proton and influencing fragmentation (the "Proline Effect").

    • C-Terminus: Free carboxylic acid (weakly acidic).

Predicted Ion Species
Ionization ModeSpeciesm/z (Monoisotopic)Notes
Positive (+)

344.18 Proton localizes on Proline amide or carbonyl O.
Positive (+)

366.16 Common adduct in glass/solvent contaminants.
Negative (-)

342.16 Deprotonation of C-terminal carboxyl group.
Part 2: Ionization Method Comparison (ESI vs. MALDI)

For researchers selecting an instrument platform, the choice between ESI and MALDI is critical for small molecules like this compound.

1. MALDI-TOF (The "Blind Spot" Alternative)

MALDI is generally robust, but for this specific peptide, it fails due to Matrix Cluster Interference . Common matrices like


-Cyano-4-hydroxycinnamic acid (CHCA) generate intense background ions in the 100–500 Da range.
  • Experimental Observation: A MALDI spectrum of this compound often shows the analyte peak (344 m/z) buried under matrix adducts (e.g.,

    
    ).
    
  • Suppression: The hydrophobic Boc group may co-crystallize poorly with polar matrices, leading to low ionization efficiency compared to the matrix itself.

2. ESI-MS (The Recommended Standard)

ESI provides a "soft" ionization mechanism from the liquid phase, completely avoiding matrix clusters.

  • Performance: Generates a clean

    
     peak at 344.18.
    
  • Advantage: Allows for direct coupling with Liquid Chromatography (LC), enabling the separation of synthesis impurities (e.g., failure sequences like H-Pro-Ala-Gly-OH).

Comparative Data Summary
FeatureAlternative: MALDI-TOF Recommended: ESI-Q-TOF / Orbitrap
Low Mass Clarity Poor (High chemical noise <500 m/z)Excellent (Near-zero background)
Sample Consumption Low (Attomole sensitivity)Moderate (Flow injection required)
Fragmentation Control High Energy (PSD/CID) - Hard to controlTunable (CID/HCD) - Ideal for Boc characterization
Boc Stability Variable (Laser energy may induce in-source decay)High (Stable until collision cell)
Part 3: Fragmentation Dynamics (CID)

Characterizing this compound requires understanding its unique disassembly pathway under Collision-Induced Dissociation (CID). Unlike standard peptides, the Boc group acts as a "fragmentation fuse."

The "Boc-Loss" Mechanism

The tert-butyl carbamate (Boc) group is acid-labile and thermally unstable. Upon collisional activation, the primary dissociation is not a peptide bond breakage, but a neutral loss of the protecting group.

  • Transition 1 (Isobutene Loss): The tert-butyl cation eliminates a proton to form isobutene gas (

    
    , 56 Da).
    
    • 
       Da[2]
      
    • Product:

      
       (Carbamic acid intermediate).
      
  • Transition 2 (Full Deprotection): Further loss of

    
     (44 Da) yields the protonated free peptide.
    
    • 
       Da (Total)
      
    • Product:

      
      .
      
Sequence Ions (

and

series)

Once the Boc group is ejected, the "naked" peptide fragments according to the Mobile Proton Model.

  • 
     ion:  Cleavage at Pro-Ala bond. Charge remains on C-terminus (Ala-Gly).
    
  • 
     ion:  Cleavage at Ala-Gly bond. Charge remains on N-terminus (Pro-Ala).
    
Visualization: Fragmentation Pathway

The following diagram illustrates the hierarchical decay of the molecule.

FragmentationPathway Parent Precursor Ion [this compound + H]+ m/z 344 Intermediate Carbamic Acid Form [M - Isobutene + H]+ m/z 288 Parent->Intermediate Neutral Loss Isobutene (-56 Da) Naked Free Peptide [H-Pro-Ala-Gly-OH + H]+ m/z 244 Parent->Naked Combined Loss (-100 Da) Intermediate->Naked Neutral Loss CO2 (-44 Da) b2 b2 Ion [Pro-Ala]+ m/z 169 Naked->b2 CID (-Gly) y2 y2 Ion [Ala-Gly]+ m/z 147 Naked->y2 CID (-Pro)

Figure 1: Hierarchical fragmentation pathway of this compound under CID conditions.

Part 4: Experimental Protocol (Self-Validating System)

This protocol uses ESI-MS/MS.[3][4] It is designed to be self-validating: if you do not see the -56 Da loss, your ionization energy is too high (in-source decay) or the sample is degraded.

Materials
  • Solvent A: 0.1% Formic Acid in Water (Proton source).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve this compound to 10 µM in 50:50 Solvent A:B.

    • Why: High organic content aids desolvation; Formic acid ensures

      
       generation.
      
  • Direct Infusion (System Check):

    • Infuse at 5-10 µL/min.

    • Validation Checkpoint 1: Observe MS1 spectrum.

      • Pass: Dominant peak at m/z 344.

      • Fail: Dominant peak at m/z 244. (Indicates the Boc group has already fallen off due to acidic storage or high cone voltage).

  • Precursor Isolation:

    • Set Quadrupole 1 (Q1) to transmit m/z 344.2 (Isolation width: 1.0 Da).

  • Collision Energy Ramp (The Experiment):

    • Introduce Argon or Nitrogen collision gas.

    • Ramp Collision Energy (CE) from 5 eV to 35 eV.

    • Validation Checkpoint 2:

      • At low CE (10 eV): 344 should survive.

      • At med CE (15-20 eV): Appearance of m/z 288 (-56 Da) and m/z 244 (-100 Da).

      • At high CE (>25 eV): Disappearance of 288; dominance of sequence ions (m/z 169, 147).

  • Data Acquisition:

    • Acquire 50 scans and average to improve S/N ratio.

References
  • Comparison of ESI and MALDI: Nadler, W. M., et al. (2017).[3][5] "MALDI versus ESI: The Impact of the Ion Source on Peptide Identification." Journal of Proteome Research.[3][5] Available at: [Link]

  • Boc Fragmentation Mechanism: Schreiber, A., et al. (2021). "Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. (Contextualizing the -56 Da loss).
  • Peptide Fragmentation Theory: Paizs, B., & Suhai, S. (2005). "Fragmentation pathways of protonated peptides." Mass Spectrometry Reviews. Available at: [Link]

  • Depsipeptide/Peptide Control Data: "Depsipeptide Analogues of Gly-Ala-Gly: Proton Localization and Effects on Collision-Induced Dissociation." Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Comparative Guide: Boc vs. Fmoc Strategy for Pro-Ala-Gly Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "DKP Trap"

Synthesizing the tripeptide Pro-Ala-Gly (P-A-G) appears deceptively simple. However, for experienced peptide chemists, this specific sequence represents a classic "textbook trap" due to the high risk of Diketopiperazine (DKP) formation .

While Fmoc chemistry is the industry standard for routine synthesis due to safety and automation, it fails catastrophically for C-terminal Glycine/Proline sequences on standard Wang resins. The basic conditions required for Fmoc removal catalyze an intramolecular attack that cleaves the dipeptide from the resin before the third residue (Proline) can be coupled.

The Verdict:

  • Boc Strategy: Inherently superior for this specific sequence on standard resins because the amine remains protonated (non-nucleophilic) after deprotection, preventing DKP formation.

  • Fmoc Strategy: Viable ONLY if specialized sterically hindered resins (e.g., 2-Chlorotrityl Chloride) are used. On standard Wang resin, Fmoc synthesis of Pro-Ala-Gly will result in massive yield loss (>80% DKP byproduct).

Mechanistic Divergence & The DKP Bottleneck

To understand why Pro-Ala-Gly is challenging, we must analyze the synthesis intermediate H-Ala-Gly-Resin .

The Failure Mode (Fmoc)

In Fmoc synthesis, the removal of the Fmoc group uses Piperidine (a secondary base).

  • Deprotection: Piperidine removes the Fmoc group from the N-terminus of Alanine.

  • The Critical Moment: The newly liberated amine is in a basic environment, keeping it unprotonated (

    
    ).
    
  • Cyclization: Because the C-terminal residue is Glycine (achiral, flexible, no steric bulk), the N-terminal amine of Alanine can easily twist back and attack the benzyl ester linkage of the resin.

  • Cleavage: This forms a cyclic dipeptide (Cyclo-Ala-Gly) and detaches it from the resin. The chain is lost.

The Success Mode (Boc)

In Boc synthesis, the removal of the Boc group uses Trifluoroacetic Acid (TFA) .[1][2][3]

  • Deprotection: TFA removes the Boc group.[1][3][4]

  • Protonation: The resulting amine is immediately protonated to a trifluoroacetate salt (

    
    ).
    
  • Stability: The protonated amine is not nucleophilic . It cannot attack the resin ester.

  • Coupling: Neutralization only occurs during the activation of the next amino acid (Proline), at which point the coupling reaction kinetics outcompete the slow cyclization reaction.

Visualization: The DKP Mechanism

DKP_Mechanism cluster_0 Fmoc Strategy (High Risk) cluster_1 Boc Strategy (Stable) Fmoc_Start Fmoc-Ala-Gly-Resin (Wang Linker) Deprotect 20% Piperidine (Basic Condition) Fmoc_Start->Deprotect Intermediate H2N-Ala-Gly-Resin (Free Amine - Nucleophilic) Deprotect->Intermediate Attack Intramolecular Attack on Ester Linkage Intermediate->Attack Result_Fmoc Cyclo(Ala-Gly) + Free Resin (Yield Loss) Attack->Result_Fmoc Boc_Start Boc-Ala-Gly-Resin (PAM/Merrifield Linker) Acid_Deprotect 50% TFA (Acidic Condition) Boc_Start->Acid_Deprotect Salt [H3N+-Ala-Gly-Resin] (Protonated - Safe) Acid_Deprotect->Salt Neutralize Neutralization + Boc-Pro-OH (Rapid Coupling) Salt->Neutralize Result_Boc Boc-Pro-Ala-Gly-Resin (Successful Elongation) Neutralize->Result_Boc

Figure 1: Mechanism of DKP formation showing why Fmoc/Wang fails while Boc/PAM succeeds for Ala-Gly sequences.

Comparative Performance Analysis

The following data summarizes the expected outcome of synthesizing Pro-Ala-Gly using standard protocols without specific optimization.

FeatureFmoc Strategy (Standard Wang) Fmoc Strategy (2-CTC Resin) Boc Strategy (Merrifield/PAM)
DKP Formation Risk High (>80% Loss) Low (<5%)Negligible (<1%)
Crude Purity < 20% (Major DKP impurity)> 85%> 88%
Main Impurity Cyclo(Ala-Gly)Deletion sequencesBenzyl cations (if scavengers low)
Cleavage Condition 95% TFA (Safe)1% TFA (Protected) or 95% (Free)HF (Hazardous)
Solubility GoodGoodGood
Recommendation Avoid Recommended Highly Recommended

Experimental Protocols

Protocol A: Boc Strategy (The "Gold Standard" for this Sequence)

Use this protocol for maximum yield if HF cleavage facilities are available.

Reagents:

  • Resin: Boc-Gly-PAM resin (0.5 mmol/g). Note: PAM linkage is more acid-stable than Merrifield, preventing premature loss.

  • Deprotection: 50% TFA in Dichloromethane (DCM).[4]

  • Neutralization: 5% Diisopropylethylamine (DIEA) in DCM.

  • Coupling: Boc-Ala-OH, Boc-Pro-OH (3 eq), DIC/HOBt activation.

Step-by-Step Workflow:

  • Swelling: Swell Boc-Gly-PAM resin in DCM for 30 min.

  • Deprotection: Treat with 50% TFA/DCM (1 min + 20 min).

  • Wash: DCM (3x), MeOH (1x), DCM (3x). Crucial: Removes TFA.

  • Neutralization (In Situ): Add Boc-Ala-OH dissolved in minimal DMF/DCM. Immediately add DIC/HOBt. Do not pre-neutralize the resin; add the base with the amino acid to minimize the time the amine is free.

  • Coupling: Shake for 60 min. Confirm with Kaiser Test (Ninhydrin).

  • Repeat: Repeat steps 2-5 for Boc-Pro-OH.

  • Final Cleavage: HF cleavage (1 hour, 0°C) with p-cresol scavenger. Precipitate in cold diethyl ether.

Protocol B: Fmoc Strategy (The "Modern Workaround")

Use this protocol if HF is unavailable. You MUST use Trityl resin.

Reagents:

  • Resin (CRITICAL): 2-Chlorotrityl Chloride (2-CTC) Resin. The steric bulk of the trityl group physically blocks the formation of DKP.[4]

  • Loading: Fmoc-Gly-OH + DIEA (Low loading ~0.3-0.5 mmol/g recommended).

  • Deprotection: 20% Piperidine in DMF.[5]

  • Coupling: Fmoc-Ala-OH, Fmoc-Pro-OH, HBTU/DIEA.

Step-by-Step Workflow:

  • Loading Glycine: React 2-CTC resin with Fmoc-Gly-OH (1 eq) and DIEA (4 eq) in DCM for 2 hours. Cap unreacted chlorides with Methanol.

  • Deprotection 1: 20% Piperidine/DMF (2 x 5 min). Note: Keep times short.

  • Coupling Ala: Couple Fmoc-Ala-OH (3 eq) with HBTU/DIEA for 45 min.

  • Deprotection 2 (The Danger Zone):

    • Treat with 20% Piperidine/DMF.[5]

    • Modification: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) + Piperidine (2%) for a faster deprotection (2 x 3 min) to minimize contact time.

  • Coupling Pro: Couple Fmoc-Pro-OH immediately.

  • Final Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

Decision Matrix & Workflow Visualization

Workflow_Decision Start Start: Pro-Ala-Gly Synthesis HF_Check Is HF Cleavage Available? Start->HF_Check Boc_Route Choose Boc Strategy (Resin: PAM/Merrifield) HF_Check->Boc_Route Yes Fmoc_Route Choose Fmoc Strategy HF_Check->Fmoc_Route No Success Pure Pro-Ala-Gly Boc_Route->Success High Yield Resin_Check Select Resin Fmoc_Route->Resin_Check Wang Wang Resin (FAILURE: DKP Formation) Resin_Check->Wang Standard CTC 2-CTC Resin (SUCCESS: Steric Protection) Resin_Check->CTC Optimized Failure Cyclo(Ala-Gly) Byproduct Wang->Failure Low Yield CTC->Success High Yield

Figure 2: Decision tree for selecting the correct synthesis strategy to avoid DKP formation.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[3][6][7][8] Journal of the American Chemical Society. Link

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews. Link

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research. Link

  • Sun, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.[7] ACS Omega. Link

Sources

Structural Validation of Boc-Pro-Ala-Gly-OH: A Comparative Guide to NMR Spectroscopy vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and development of peptide-based therapeutics, Boc-Pro-Ala-Gly-OH represents a critical structural motif. While Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are industry standards for purity and mass confirmation, they often fail to definitively validate stereochemistry, sequence connectivity, and conformational isomers (rotamers).

This guide objectively compares High-Field NMR Spectroscopy against orthogonal analytical techniques. It demonstrates why NMR is the non-negotiable "Gold Standard" for structural validation of Boc-protected peptides, specifically highlighting the detection of cis/trans rotamers inherent to the N-terminal Proline residue—a nuance often missed by MS.

Part 1: Comparative Analysis of Analytical Methods

For a researcher confirming the identity of synthesized this compound, the choice of analytical method dictates the depth of structural certainty.

Table 1: Comparative Performance Matrix
FeatureNMR Spectroscopy (600 MHz) HR-MS (ESI-TOF) FTIR Spectroscopy
Primary Output Atom-to-atom connectivity & stereochemistryExact Mass (

) & Formula
Functional Group Identification
Sequence Validation High (via HMBC/NOESY)Medium (requires MS/MS fragmentation)Low (cannot distinguish sequence)
Isomer Differentiation Excellent (Resolves cis/trans rotamers)Poor (Isobaric species indistinguishable)Poor
Sample Recovery 100% (Non-destructive) 0% (Destructive)100% (Non-destructive)
Sensitivity Low (mg scale required)High (ng/pg scale)Medium
Cost per Run High (Instrument time)MediumLow
detailed Methodological Breakdown
1. NMR Spectroscopy (The Structural Authority)
  • Mechanism: Exploits magnetic properties of

    
     and 
    
    
    
    nuclei to map the chemical environment.[1]
  • Why it wins for this compound:

    • Rotamer Detection: The bulky tert-butyloxycarbonyl (Boc) group attached to Proline restricts rotation around the N-C

      
       bond. NMR is the only standard technique that will show two distinct sets of signals (major/minor) for the Boc and Proline protons in slow exchange, confirming the integrity of the N-terminal protection.
      
    • Sequence Confirmation: Through 2D HMBC (Heteronuclear Multiple Bond Correlation), you can visualize the coupling between the Proline carbonyl and the Alanine NH, definitively proving the Pro-Ala bond exists.

2. Mass Spectrometry (The High-Throughput Screen)
  • Mechanism: Ionization and separation based on mass-to-charge ratio.

  • Limitation: While ESI-MS will confirm the molecular weight (

    
     Da), it cannot easily distinguish between This compound  and a scrambled isomer like Boc-Ala-Pro-Gly-OH  without complex fragmentation analysis.
    
3. FTIR (The Quick Check)
  • Mechanism: Absorption of IR light by bond vibrations.

  • Limitation: Useful only for confirming the presence of the Carbonyl (

    
    ) stretch (~1650-1750 cm
    
    
    
    ) and Amide NH, but provides zero information on the sequence order.

Part 2: Experimental Protocol for NMR Validation

Objective: Definitively assign the structure of this compound and identify rotameric populations.

Sample Preparation
  • Solvent Choice: DMSO-d6 is recommended over CDCl

    
    .
    
    • Reasoning: CDCl

      
       often causes overlapping of amide protons and poor solubility for the free carboxylic acid terminus. DMSO-d6 ensures distinct separation of the Alanine and Glycine amide protons (NH), which are critical for sequencing.
      
  • Concentration: Dissolve 5–10 mg of peptide in 600 µL of DMSO-d6.

  • Internal Standard: Use residual solvent peak (DMSO-d5 at 2.50 ppm) or add 0.05% TMS.

Acquisition Parameters (600 MHz Instrument)
  • Temperature: 298 K (25°C). Note: Variable temperature (VT) experiments (e.g., 320 K) can be used to coalesce rotamer peaks if simplification is needed.

  • Pulse Sequences:

    • zg30 (Standard 1H)

    • cosygpppqf (COSY - for H-H coupling)

    • hsqcetgp (HSQC - for C-H correlation)

    • hmbcgplpndqf (HMBC - for long-range connectivity)

Data Interpretation & Expected Shifts

The following table outlines the expected chemical shifts in DMSO-d6. Note that due to the Boc-Pro bond, signal doubling (rotamers) may be observed, typically in a 3:1 to 9:1 ratio.

ResidueAtomTypeExp.[2][3][4] Shift (

ppm)
MultiplicityKey Correlation (HMBC)
Boc

Alkyl1.35 – 1.45Singlet (9H)Boc

Pro

-CH
Methine4.10 – 4.30MultipletPro

, Boc

Pro

Ring1.70 – 3.40MultipletsPro

-C
Ala NHAmide7.80 – 8.20DoubletPro

(Sequence Link)
Ala

-CH
Methine4.20 – 4.40QuintetAla

Ala

-CH

Methyl1.15 – 1.25DoubletAla

-C
Gly NHAmide8.00 – 8.30TripletAla

(Sequence Link)
Gly

-CH

Methylene3.70 – 3.90Doublet/SingletGly

C-Term COOHAcid12.0+Broad SingletGly

-C

Expert Insight: If the Alanine NH doublet appears as two distinct doublets of unequal intensity, do not assume impurity. This is the signature of cis/trans isomerization of the Boc-Pro amide bond.

Part 3: Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the peptide structure using NMR data.

NMR_Workflow Start Sample: this compound Solubility Dissolve in DMSO-d6 Start->Solubility H1_NMR Acquire 1H NMR (1D) Solubility->H1_NMR Check_Boc Check Boc Singlet (1.4 ppm) Integrate to 9H H1_NMR->Check_Boc Check_Amide Identify Amide Region (7-9 ppm) Ala (d) & Gly (t) Check_Boc->Check_Amide Rotamer_Check Are peaks doubled/broad? Check_Amide->Rotamer_Check VT_NMR Perform VT-NMR (320K) To coalesce signals Rotamer_Check->VT_NMR Yes (Rotamers) COSY 2D COSY Map Spin Systems (Pro, Ala, Gly) Rotamer_Check->COSY No (Clean) VT_NMR->COSY HMBC 2D HMBC Verify Sequence Connectivity (Pro C=O -> Ala NH) COSY->HMBC Validation Structure Validated HMBC->Validation

Figure 1: Step-by-step NMR validation workflow highlighting the critical check for rotameric species.

References

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. Retrieved from [Link]

  • News-Medical. (2025). Why NMR is the gold standard for peptides & oligonucleotides in pharma. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Boc-Pro-Ala-Gly-OH: A Cross-Validation of Experimental Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the seemingly straightforward assembly of a short, protected tetrapeptide like Boc-Pro-Ala-Gly-OH can present subtle yet significant challenges. The choice of synthetic strategy and coupling reagents can dramatically impact yield, purity, and the prevalence of side reactions. This guide provides an in-depth, comparative analysis of the primary methodologies for synthesizing this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and practical considerations that inform experimental design. Here, we cross-validate both solid-phase and solution-phase approaches, offering field-proven insights to guide your synthetic endeavors.

The Significance of this compound

The tetrapeptide sequence Pro-Ala-Gly is a recurring motif in various biologically active proteins and peptides. Its synthesis in a protected form, such as this compound, provides a crucial building block for the convergent synthesis of larger, more complex peptide targets. The N-terminal tert-butyloxycarbonyl (Boc) group offers robust protection under a wide range of coupling conditions, yet is readily cleaved with moderate acid, making it a cornerstone of many synthetic strategies.[1] The unique conformational constraints imposed by the proline residue make this sequence particularly interesting from a structural and synthetic standpoint.[2]

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be effectively approached via two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). Each presents a distinct set of advantages and challenges that must be weighed based on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS, pioneered by Merrifield, has revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support.[3] This approach simplifies the purification process to mere filtration and washing steps, allowing for the use of excess reagents to drive reactions to completion.[3]

Workflow for SPPS of this compound:

Caption: General workflow for the solid-phase synthesis of this compound.

Key Considerations in SPPS of this compound:

  • Resin Selection: For the synthesis of a C-terminal carboxylic acid, a chloromethylated polystyrene resin (Merrifield resin) is a common choice.[4]

  • Coupling Reagents: The choice of coupling reagent is critical for efficient peptide bond formation and minimizing side reactions.

    • DCC/HOBt (N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole): This classical carbodiimide-based method is cost-effective. HOBt acts as an additive to suppress racemization and improve coupling efficiency.[5] However, the byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove in solution-phase synthesis, a lesser issue in SPPS where it can be washed away.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This uronium-based reagent offers higher coupling efficiency and faster reaction times compared to DCC/HOBt.[6] It is particularly effective for sterically hindered couplings.

  • Side Reactions:

    • Diketopiperazine (DKP) Formation: The Pro-Ala sequence at the N-terminus of the growing peptide chain is particularly susceptible to intramolecular cyclization to form a stable six-membered diketopiperazine, leading to cleavage from the resin and truncation of the desired peptide.[7][8] This can be minimized by using "in situ neutralization" protocols where the neutralization and coupling steps are combined.[6]

Solution-Phase Peptide Synthesis (SPPS): The Classical Approach for Scalability

Solution-phase synthesis, while more labor-intensive due to the need for purification after each step, offers greater flexibility and is often more suitable for large-scale production.[9]

Workflow for Solution-Phase Synthesis of this compound (Stepwise C-terminal elongation):

Caption: General workflow for the solution-phase synthesis of this compound.

Key Considerations in Solution-Phase Synthesis:

  • Protecting Groups: In addition to the N-terminal Boc group, a temporary protecting group for the C-terminal carboxyl group (e.g., methyl or ethyl ester) is required during the initial coupling steps. This is typically removed by saponification before the final coupling.

  • Purification: Each intermediate di- and tri-peptide must be purified, often by extraction and crystallization or chromatography, which can be time-consuming and may lead to material loss.[10]

  • Racemization: The risk of racemization during coupling steps is a significant concern in solution-phase synthesis. The use of additives like HOBt is crucial to minimize this side reaction.[6]

Experimental Data Comparison

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis
Typical Yield Moderate to High (dependent on coupling efficiency and cleavage)Can be high, but losses occur at each purification step
Purity (crude) Generally lower due to accumulated side productsHigher for each isolated intermediate
Synthesis Time Faster for small scale, amenable to automationSlower due to sequential purifications
Scalability More challenging for very large scaleMore readily scalable
Reagent Excess High excess of reagents usedStoichiometric or slight excess of reagents
Key Challenge Diketopiperazine formation, incomplete couplingsPurification of intermediates, racemization

Detailed Experimental Protocols

The following are representative protocols based on established methodologies.

Protocol 1: Solid-Phase Synthesis of this compound

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-Gly-OH, Boc-Ala-OH, Boc-Pro-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) OR O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Dissolve Boc-Gly-OH (2 eq) and HOBt (2 eq) in DMF.

    • Add DCC (2 eq) and stir for 10 minutes at 0°C.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and Methanol.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Wash the resin with DCM and then treat with 10% DIEA in DCM for 10 minutes.

  • Second Amino Acid Coupling (Boc-Ala-OH):

    • Pre-activate Boc-Ala-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the neutralized resin and shake for 1-2 hours.

  • Repeat Washing, Deprotection, and Neutralization.

  • Third Amino Acid Coupling (Boc-Pro-OH):

    • Couple Boc-Pro-OH using the same HBTU activation method as for Boc-Ala-OH.

  • Final Washing: Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleavage: Cleave the peptide from the resin using anhydrous HF or TFMSA with appropriate scavengers.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Protocol 2: Solution-Phase Synthesis of this compound

Materials:

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Boc-Ala-OH, Boc-Pro-OH

  • DCC and HOBt

  • Triethylamine (TEA)

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Saturated sodium bicarbonate solution, 1N HCl

Procedure:

  • Synthesis of Boc-Ala-Gly-OMe:

    • Neutralize H-Gly-OMe·HCl with TEA in DCM.

    • In a separate flask, dissolve Boc-Ala-OH (1 eq) and HOBt (1 eq) in DCM.

    • Add DCC (1.1 eq) at 0°C and stir for 15 minutes.

    • Add the neutralized H-Gly-OMe solution and stir overnight at room temperature.

    • Filter the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to obtain Boc-Ala-Gly-OMe.

  • Saponification of Boc-Ala-Gly-OMe:

    • Dissolve Boc-Ala-Gly-OMe in MeOH and add 1N NaOH.

    • Stir for 2-4 hours, monitoring by TLC.

    • Remove MeOH under reduced pressure, dilute with water, and wash with EtOAc.

    • Acidify the aqueous layer with 1N HCl to pH 2-3 and extract with EtOAc.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield Boc-Ala-Gly-OH.

  • Synthesis of this compound:

    • Couple Boc-Pro-OH with Boc-Ala-Gly-OH using the DCC/HOBt method described in step 1 (using Boc-Ala-Gly-OH as the amine component after neutralization).

    • Purify the final product by column chromatography or crystallization.

Conclusion and Recommendations

Both solid-phase and solution-phase synthesis are viable methods for producing this compound.

  • For rapid, small-scale synthesis and for researchers less experienced with peptide chemistry, SPPS is the recommended approach. The ease of purification and the ability to use automated synthesizers are significant advantages. However, careful monitoring and optimization of coupling and deprotection times are crucial to mitigate side reactions, especially diketopiperazine formation.

  • For large-scale synthesis where cost of goods and final purity are paramount, solution-phase synthesis is often preferred. While more technically demanding, it allows for the purification and characterization of each intermediate, ensuring a higher purity final product.

Ultimately, the choice of methodology will depend on the specific needs and constraints of the project. By understanding the underlying principles and potential pitfalls of each approach, researchers can make informed decisions to achieve the successful synthesis of this compound and other challenging peptide targets.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). American Peptide Society. Retrieved February 10, 2026, from [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2015). Journal of the American Chemical Society, 137(29), 9366–9381. [Link]

  • Synthesis of a glycosylated peptide thioester by the Boc strategy and its application to segment condensation. (2006). Bioscience, Biotechnology, and Biochemistry, 70(6), 1338-1349. [Link]

  • Total Synthesis of Complex Diketopiperazine Alkaloids. (2011). Natural Product Reports, 28(7), 1253–1270. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80. [Link]

  • Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. (2025, September 30). Adesis. Retrieved February 10, 2026, from [Link]

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. (2025, March 17). The Journal of Organic Chemistry. [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2012). International Journal of Molecular Sciences, 13(3), 3273–3293. [Link]

  • Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. (2019). Beilstein Journal of Organic Chemistry, 15, 2236–2257. [Link]

  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? (2025, June 18). BioDuro. Retrieved February 10, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved February 10, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved February 10, 2026, from [Link]

  • LABORATORY SYNTHESIS OF PEPTIDES. (n.d.). Cengage. Retrieved February 10, 2026, from [Link]

  • Boc-Ala-Gly-Gly-Gly-OH (CID 92489425). (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Preparation method of Boc-glycine. (2015). Google Patents.
  • N-tert-Butoxycarbonyl-L-phenylalanine. (n.d.). Organic Syntheses. Retrieved February 10, 2026, from [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science, 22(11), 586–597. [Link]

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